Physalin C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H30O9 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(1S,2R,3R,5S,6R,14R,15S,18R,21S,22R)-5,18-dihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H30O9/c1-13-21(31)35-18-12-23(13,2)19-20(30)27(34)16-9-8-14-6-5-7-17(29)24(14,3)15(16)10-11-26(33)22(32)36-25(18,4)28(19,26)37-27/h5,7-8,15-16,18-19,33-34H,1,6,9-12H2,2-4H3/t15-,16+,18+,19+,23+,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
OZDVKLAQLVYYJW-VJCZVSKQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Physalin C: A Technical Guide to its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin C is a naturally occurring steroidal lactone belonging to the physalin class of compounds. These compounds are characterized by a complex 13,14-seco-16,24-cycloergostane skeleton. Since the initial discovery of physalins, they have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This technical guide provides an in-depth overview of the discovery and natural sourcing of this compound, detailed experimental methodologies for its study, and an exploration of its known signaling pathways.
Discovery and Natural Source
Initial Discovery
The discovery of the physalin class of compounds dates back to 1969, with the isolation of Physalin A from Physalis alkekengi var. franchetii. The specific discovery of this compound was reported in 1978 by Row et al. in the journal Phytochemistry. This seminal work detailed the isolation and structural elucidation of several new physalins, including this compound, from the plant Physalis angulata.
Natural Source
The primary natural source of this compound is the plant Physalis angulata L. , a member of the Solanaceae (nightshade) family. This annual herbaceous plant is widely distributed in tropical and subtropical regions of the world. It is commonly known by various names, including cutleaf groundcherry, gooseberry, and hogweed. The physalins are typically extracted from the aerial parts of the plant, including the leaves and stems. The concentration of this compound and other physalins can vary depending on the geographical location, growing conditions, and the developmental stage of the plant.
Experimental Protocols
Isolation of this compound from Physalis angulata**
The isolation of this compound from its natural source is a multi-step process involving extraction and chromatography. The following is a representative protocol based on common phytochemical methodologies.
-
Plant Material Preparation: The aerial parts of Physalis angulata are collected, air-dried in the shade, and then ground into a coarse powder.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Physalins are typically enriched in the chloroform and ethyl acetate fractions.
-
Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC on a C18 column. A mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water is typically used to achieve high purity.
Structural Elucidation
The structure of this compound was originally determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and lactones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR techniques (COSY, HMQC, HMBC) to establish the connectivity of atoms and the stereochemistry of the molecule.
-
X-ray Crystallography: To provide the definitive three-dimensional structure of the molecule.
Biological Activity Assays
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.
-
Cell Lysis: Cells treated with this compound and a stimulant (e.g., LPS) are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, IκBα).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) detection system.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.
Quantitative Data on Biological Activity
| Physalin | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | CORL23 (Lung Carcinoma) | Cytotoxic | 4.4 | (Lee and Houghton, 2005) |
| This compound | MCF-7 (Breast Cancer) | Cytotoxic | 4.4 | (Lee and Houghton, 2005) |
Anti-Inflammatory Activity and the NF-κB Signaling Pathway
The anti-inflammatory effects of physalins are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Physalins can inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[1]
Anticancer Activity and Associated Signaling Pathways
The anticancer activity of physalins is multifaceted, involving the modulation of several key signaling pathways that control cell proliferation, survival, and apoptosis.
-
JAK/STAT3 Pathway: Physalins have been shown to suppress the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[3]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical survival pathway that is frequently dysregulated in cancer. Some physalins can inhibit this pathway, leading to decreased cell survival and induction of apoptosis.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation and apoptosis. The modulation of this pathway by physalins can contribute to their anticancer effects.
Conclusion
This compound, a complex steroid isolated from Physalis angulata, continues to be a molecule of significant interest in the field of natural product chemistry and drug discovery. Its potent anti-inflammatory and anticancer activities, mediated through the modulation of key cellular signaling pathways, highlight its therapeutic potential. This technical guide provides a foundational understanding of this compound, from its initial discovery to its mechanisms of action, and serves as a valuable resource for researchers dedicated to the development of novel therapeutics from natural sources. Further research is warranted to fully elucidate the specific molecular targets of this compound and to optimize its pharmacological profile for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Early studies on Physalin C biological activity
An In-depth Technical Guide on the Early Biological Activities of Physalin C
Introduction
Physalins are a class of naturally occurring steroidal lactones, specifically 16,24-cyclo-13,14-seco steroids, primarily isolated from plants of the Physalis genus (Solanaceae family).[1][2] Since the first isolation of Physalin A in 1969, these compounds have garnered significant interest for their diverse and potent pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory activities.[1][3] this compound, a member of this family, is a naturally occurring steroidal lactone derived from species like Physalis angulata.[4] While early and extensive research has focused on physalins such as A, B, and F, specific studies detailing the biological activities of this compound are less common in the literature. This guide synthesizes the available early data on this compound and its closely related derivatives. To provide a comprehensive technical context for researchers, it also details the common signaling pathways and experimental methodologies that are central to the study of the entire physalin class.
Biological Activity of this compound and Its Derivatives
This compound is recognized for its potential anti-inflammatory, antiviral, and anticancer properties.[4] However, detailed early studies quantifying these effects are sparse. More specific cytotoxic data is available for its derivatives, 5β,6β-epoxythis compound and 5α-chloro-6β-hydroxythis compound, which have been evaluated against a panel of human cancer cell lines.[5]
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity of this compound derivatives against various human cancer cell lines compared to normal human lung fibroblasts, providing an indication of their selective activity.[5]
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 5β,6β-epoxythis compound | NCI-H460 | Non-small-cell lung cancer | 4.3 |
| SF-268 | CNS glioma | 6.7 | |
| PC-3 | Prostate adenocarcinoma | >10.0 | |
| MCF-7 | Breast adenocarcinoma | >10.0 | |
| WI-38 | Normal lung fibroblast | >10.0 | |
| 5α-chloro-6β-hydroxythis compound | NCI-H460 | Non-small-cell lung cancer | 1.8 |
| SF-268 | CNS glioma | 2.0 | |
| PC-3 | Prostate adenocarcinoma | 3.5 | |
| MCF-7 | Breast adenocarcinoma | 4.3 | |
| WI-38 | Normal lung fibroblast | >10.0 |
Key Signaling Pathways Modulated by Physalins
Research into the mechanisms of action of various physalins has consistently identified their interaction with critical cellular signaling pathways involved in inflammation and cancer progression. The NF-κB and MAPK pathways are primary targets.
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of inflammatory genes.[6][7] Many physalins exert their anti-inflammatory effects by suppressing this pathway.[2][8] They can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of p65.[6][7][8]
MAPK Signaling Pathway and Apoptosis Induction
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK1/2, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis.[9][10] In cancer cells, physalins have been shown to induce apoptosis by activating these MAPK pathways.[9] For instance, activation of ERK1/2 can lead to mitochondrial reactive oxygen species (ROS) production, cytochrome c release, and subsequent caspase activation.[9] JNK activation can lead to the formation of the AP-1 transcription factor, while p38 activation increases ROS levels, leading to p53 activation and the transcription of pro-apoptotic proteins.[9] Physalin F, for example, has been shown to suppress NSCLC cell growth by down-regulating both the PI3K/AKT and RAS/MAPK signaling pathways.[11]
Experimental Protocols
The investigation of this compound's biological activity involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments commonly cited in physalin research.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective : To determine the concentration at which this compound reduces the viability of a cancer cell culture by 50% (IC50).
-
Materials :
-
Human cancer cell lines (e.g., NCI-H23, A498, MCF-7).[12][13][14]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FCS).
-
96-well microplates.
-
This compound stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
-
-
Procedure :
-
Cell Seeding : Cells are harvested and seeded into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of medium and incubated for 24 hours.[12]
-
Compound Treatment : Cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with DMSO vehicle alone.
-
MTT Addition : After incubation, the medium is replaced with fresh medium containing MTT reagent (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Solubilization : The medium is removed, and a solubilization solution (e.g., 100 µL DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition : The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Calculation : The percentage of growth inhibition is calculated relative to the control. The IC50 value is determined from the dose-response curve.[12]
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Objective : To measure the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, IκBα, p-ERK).[15][16]
-
Materials :
-
Treated cell lysates.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Primary antibodies (specific to target proteins).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
-
-
Procedure :
-
Cell Lysis and Protein Quantification : Cells treated with this compound are lysed, and total protein concentration is determined using a BCA assay.[15]
-
Electrophoresis : Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer : Proteins are transferred from the gel to a PVDF membrane.
-
Blocking : The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection : The protein bands are visualized using a chemiluminescence substrate and an imaging system.
-
Analysis : Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
NF-κB DNA Binding Assay
This assay quantifies the activity of NF-κB by measuring the amount of the active p65 subunit in nuclear extracts that can bind to a specific DNA consensus sequence.
-
Objective : To determine if this compound inhibits the DNA-binding activity of the NF-κB p65 subunit.
-
Materials :
-
NF-κB p65 transcription factor assay kit (Colorimetric).[17]
-
Nuclear extraction kit.
-
Cells treated with an inflammatory stimulus (e.g., LPS) with or without this compound.
-
-
Procedure :
-
Nuclear Extraction : Following treatment, nuclear fractions are isolated from the cells according to the kit's protocol.[17]
-
Assay : The nuclear extract is added to a 96-well plate pre-coated with the NF-κB DNA consensus sequence.
-
Antibody Binding : A primary antibody specific to the p65 subunit is added, followed by an HRP-conjugated secondary antibody.
-
Detection : A colorimetric substrate is added, and the reaction is stopped.
-
Quantification : The absorbance is read on a microplate reader, with the intensity being proportional to the amount of p65 bound to the DNA.[17]
-
References
- 1. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 27503-33-9: this compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Physalin B not only inhibits the ubiquitin-proteasome pathway but also induces incomplete autophagic response in human colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic Activities of Physalis minima L. Chloroform Extract on Human Lung Adenocarcinoma NCI-H23 Cell Lines by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
Physalin C: A Potential Therapeutic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalin C, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has emerged as a compound of significant interest in the field of drug discovery.[1][2][3] Possessing a unique 16,24-cyclo-13,14-secoergostane skeleton, this physalin demonstrates a range of biological activities, including potent anti-inflammatory, anti-cancer, and anti-leishmanial properties.[4][5][6] This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its therapeutic potential. We delve into its mechanisms of action, summarize key quantitative data, and provide detailed experimental protocols for the cited studies. Furthermore, we visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic applications of this compound.
Introduction
Physalins are a class of highly oxygenated steroids derived from plants of the Solanaceae family, particularly the Physalis genus.[6][7] These compounds have garnered attention for their diverse pharmacological effects.[6][8] this compound, in particular, has demonstrated significant cytotoxic activities against various cancer cell lines and has shown promise as an anti-inflammatory and anti-parasitic agent.[2][5] Its therapeutic effects are largely attributed to its ability to modulate key cellular signaling pathways, including NF-κB, JAK/STAT3, and MAPK, leading to the induction of apoptosis and cell cycle arrest in target cells.[4][9][10] This guide aims to consolidate the existing research on this compound to support further investigation and development of this promising natural product.
Quantitative Data on the Biological Activity of this compound and Related Physalins
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of this compound and other notable physalins. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
Table 1: Anti-inflammatory Activity of this compound
| Compound | Assay | Cell Line/Model | IC50 (µM) | Reference |
| This compound | NF-κB Activation Inhibition | - | 6.54 | [4] |
Table 2: Cytotoxic Activity of this compound and Other Physalins against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | - | [2] |
| This compound | HepG2 | Liver Cancer | - | [2] |
| Physalin B | PANC1 | Pancreatic Cancer | - | [6] |
| This compound | PANC1 | Pancreatic Cancer | 4.4 | [6] |
| Physalin O | Hep G2 | Liver Cancer | 31.1 | [11] |
| Physalin O | MCF-7 | Breast Cancer | 11.4 | [11] |
Table 3: Anti-leishmanial Activity of Physalins
| Compound | Leishmania Strain | IC50 (µM) | Reference |
| 5β,6β-epoxythis compound | L. tropica | 23.76 ± 1.10 | [5] |
| Physalin B | L. tropica | 13.33 ± 0.098 | [5] |
| Physalin H | L. tropica | 9.59 ± 0.27 | [5] |
| Physalin G | L. tropica | 19.49 ± 0.02 | [5] |
Key Signaling Pathways Modulated by Physalins
Physalins exert their therapeutic effects by interfering with several critical signaling pathways that regulate inflammation, cell proliferation, and survival.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response and is often dysregulated in cancer.[12] Several physalins, including this compound, have been shown to inhibit NF-κB activation.[4] The primary mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the RelA/p50 dimer and subsequent transcription of pro-inflammatory and pro-survival genes.[12][13][14]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the JAK/STAT3 Signaling Pathway
The JAK/STAT3 pathway is crucial for cytokine signaling and is constitutively activated in many cancers, promoting proliferation and survival.[9][15] Physalin A has been shown to inhibit this pathway by suppressing the phosphorylation of JAK2 and JAK3, which in turn prevents the phosphorylation and nuclear translocation of STAT3.[9][15][16] This leads to the downregulation of STAT3 target genes such as Bcl-2 and XIAP, ultimately inducing apoptosis.[9][15]
Caption: Inhibition of the JAK/STAT3 signaling pathway by Physalin A.
Induction of Apoptosis via the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Physalins can induce apoptosis by activating different branches of the MAPK pathway.[7] Activation of ERK1/2 leads to mitochondrial ROS production and caspase activation. JNK activation promotes the formation of the AP-1 transcription factor, which regulates pro-apoptotic genes. p38 activation increases ROS levels, leading to p53 activation and the transcription of pro-apoptotic proteins like BAX and BAK, while decreasing the anti-apoptotic protein BCL-2.[7]
Caption: Induction of apoptosis by physalins through MAPK signaling.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key experiments cited in the literature on physalins.
NF-κB Reporter Assay
This assay is used to quantify the inhibition of NF-κB activation.
-
Cell Culture: Cells (e.g., HEK293) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to the stimulated control, and the IC50 value is determined.
Caption: Experimental workflow for the NF-κB reporter assay.
Western Blot Analysis for Signaling Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound and/or a specific stimulus (e.g., IL-6 for STAT3 phosphorylation) for the indicated times.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-IκBα, IκBα).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
Cell Viability Assay (MTT or CCK-8)
These assays are used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for 24, 48, or 72 hours.
-
Reagent Incubation: After the treatment period, MTT or CCK-8 reagent is added to each well, and the plate is incubated for 1-4 hours.
-
Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to quantify apoptosis and analyze the cell cycle distribution.
-
Cell Culture and Treatment: Cells are treated with this compound for a specified duration.
-
For Apoptosis Analysis: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle Analysis: Cells are harvested, fixed in cold 70% ethanol, and then stained with PI in the presence of RNase.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentages of apoptotic cells (Annexin V positive) or the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) are determined using appropriate software.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to modulate multiple key signaling pathways underscores its potential for multi-targeted therapy. The quantitative data presented in this guide highlight its potency, while the detailed methodologies provide a foundation for future research.
Further studies are warranted to fully elucidate the therapeutic potential of this compound. These should include:
-
In vivo studies in animal models of cancer and inflammatory diseases to validate the in vitro findings.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Toxicology studies to assess its safety profile.
-
Structure-activity relationship (SAR) studies to identify more potent and selective analogs.
The comprehensive information provided in this technical guide is intended to accelerate the research and development of this compound as a novel therapeutic agent for the benefit of patients.
References
- 1. This compound | CAS:27503-33-9 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. abmole.com [abmole.com]
- 3. CAS 27503-33-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. physalin-a-exerts-anti-tumor-activity-in-non-small-cell-lung-cancer-cell-lines-by-suppressing-jak-stat3-signaling - Ask this paper | Bohrium [bohrium.com]
Investigating the Anticancer Properties of Physalin C: A Technical Guide
Abstract: Physalin C, a naturally occurring 13,14-seco-steroid isolated from plants of the Physalis genus, is emerging as a compound of interest in oncology research. While comprehensive studies specifically targeting this compound are limited compared to its analogues like Physalin A, B, and F, preliminary evidence identifies it as a potent anticancer agent. This technical guide synthesizes the current understanding of this compound's mechanisms of action, provides quantitative data from the broader physalin family to establish a baseline for its potential efficacy, and details the essential experimental protocols required for its investigation. The primary known mechanism for this compound involves the inhibition of the ubiquitin-proteasome pathway, leading to proteotoxic stress and apoptosis in cancer cells.[1] Drawing on extensive research into the physalin family, this document also explores probable mechanisms including the modulation of critical signaling pathways such as MAPK, JAK/STAT, and PI3K/AKT, and the induction of cell cycle arrest. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.
Introduction to this compound
This compound is a member of the physalin family, a group of highly oxidized, structurally complex C28 steroidal lactones derived from plants in the Solanaceae family, particularly the Physalis genus.[2] These compounds are known for a wide range of biological activities, including anti-inflammatory, immunomodulatory, and potent anticancer effects.[3] Structurally, physalins are characterized by a unique 13,14-seco-16,24-cyclo-steroid skeleton. While many physalins such as A, B, D, and F have been extensively studied for their antitumor properties, this compound is a less-explored but promising analogue.[3][4] The known anticancer activity of the physalin family is attributed to their ability to induce apoptosis, inhibit cell proliferation, and disrupt key oncogenic signaling pathways.[2][5]
Core Mechanism of Action: Ubiquitin-Proteasome Pathway Inhibition
The most directly attributed anticancer mechanism of this compound is its role as an inhibitor of the ubiquitin-proteasome pathway (UPP).[1] The UPP is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, including key regulators of cell cycle progression and apoptosis.[6] In many cancers, the UPP is overactive, degrading tumor suppressor proteins (e.g., p53) and pro-apoptotic factors, thereby promoting cell survival and proliferation.
By inhibiting the UPP, this compound prevents the degradation of these regulatory proteins.[1] This leads to an accumulation of ubiquitinated proteins, causing significant proteotoxic stress within the cancer cell. This stress overwhelms the cell's capacity to function, ultimately triggering apoptosis.[1][7] This mechanism is shared with its close analogue, Physalin B.[7]
Probable Signaling Pathways Modulated by this compound
Based on the extensive research on closely related physalins, this compound is likely to exert its anticancer effects by modulating several other critical signaling pathways.
Induction of Apoptosis via MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is a central regulator of cell death. Studies on Physalin B show that it induces apoptosis through the generation of mitochondrial reactive oxygen species (mito-ROS), which in turn activates the ERK, JNK, and p38 MAPK pathways.[8] This activation leads to the cleavage of caspase-3 and PARP, executing the apoptotic program.
Inhibition of Pro-Survival Signaling
Many cancers rely on constitutively active pro-survival and proliferative signaling pathways. Physalins A and F have been shown to effectively inhibit two of the most critical pathways: JAK/STAT and PI3K/AKT.[2][9]
-
JAK/STAT Pathway: Physalin A suppresses the phosphorylation of JAK2/3, which in turn prevents the activation and nuclear translocation of STAT3.[2] This downregulates the expression of STAT3 target genes responsible for proliferation (e.g., c-Myc) and anti-apoptosis (e.g., Bcl-2, XIAP).
-
PI3K/AKT/mTOR Pathway: Physalin F has been shown to down-regulate the AKT and MAPK signaling pathways in non-small cell lung cancer cells, leading to G2/M phase arrest and apoptosis.[9]
Quantitative Data: In Vitro Cytotoxicity of Physalins
While specific IC50 values for this compound against a wide range of cancer cell lines are not yet extensively documented in publicly available literature, the potent cytotoxicity of its analogues provides a strong basis for its potential efficacy. The following table summarizes the reported 50% inhibitory concentration (IC50) values for other key physalins.
| Physalin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin B | HCT116 | Colon Carcinoma | 1.35 | [8] |
| Physalin B | CORL23 | Large Cell Lung Carcinoma | ~0.4 - 1.92 | [3] |
| Physalin B | MCF-7 | Breast Adenocarcinoma | ~0.4 - 1.92 | [3] |
| Physalin D | Various | (9 tumor cell lines) | 0.51 - 4.47 | [4] |
| Physalin F | CORL23 | Large Cell Lung Carcinoma | ~0.4 - 1.92 | [3] |
| Physalin F | MCF-7 | Breast Adenocarcinoma | ~0.4 - 1.92 | [3] |
| Physalin F | A549 | Non-Small Cell Lung Cancer | Varies | [9] |
| Physalin F | H460 | Non-Small Cell Lung Cancer | Varies | [9] |
Key Experimental Protocols
Investigating the anticancer properties of this compound requires a series of standardized in vitro and in vivo assays.
General Experimental Workflow
A typical workflow for characterizing a novel anticancer compound like this compound involves a multi-stage process from initial screening to in vivo validation.
Cell Viability Assay (CCK-8 or MTT Protocol)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., 0.5 - 1.0 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[2]
-
Treatment: Treat cells with serially diluted concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.[2]
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained, Annexin V-only, and PI-only controls are required for proper compensation and gating.
-
Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This technique is used to measure the levels of specific proteins within the signaling pathways of interest.
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody (e.g., anti-p-STAT3, anti-cleaved-caspase-3, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ, normalizing to a loading control (e.g., Actin or GAPDH).
In Vivo Xenograft Mouse Model
This assay evaluates the antitumor efficacy of this compound in a living organism.[2][10]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) or vehicle control daily or on a specified schedule. Monitor mouse body weight and general health.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be used for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation) or Western blotting.
Conclusion and Future Directions
This compound demonstrates significant potential as a novel anticancer agent, with its primary identified mechanism being the inhibition of the ubiquitin-proteasome pathway. Drawing parallels from its well-studied analogues, it is highly probable that this compound also exerts its effects through the modulation of crucial oncogenic pathways like MAPK, JAK/STAT, and PI3K/AKT. The lack of extensive, specific research on this compound represents a clear gap in the literature and a compelling opportunity for investigation.
Future research should focus on:
-
Systematic In Vitro Screening: Determining the IC50 values of pure this compound against a broad panel of cancer cell lines.
-
Mechanistic Validation: Confirming the inhibition of the UPP and investigating its effects on the MAPK, JAK/STAT, and PI3K/AKT pathways through detailed molecular studies.
-
Comprehensive In Vivo Studies: Evaluating the efficacy, toxicity, and pharmacokinetic profile of this compound in various preclinical cancer models.
By systematically applying the protocols outlined in this guide, the scientific community can fully elucidate the anticancer properties of this compound and pave the way for its potential development as a next-generation cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest [frontiersin.org]
- 6. Pharmacological Modulation of Ubiquitin-Proteasome Pathways in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physalin B, a novel inhibitor of the ubiquitin-proteasome pathway, triggers NOXA-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Preliminary In Vitro Studies of Physalin C
Introduction: Physalins are a class of naturally occurring 16,24-cyclo-13,14-seco steroids, primarily isolated from plants of the Physalis genus. These compounds have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1][2][3] This guide focuses specifically on the preliminary in vitro studies of Physalin C, a member of this steroid family, detailing its observed mechanisms of action, the experimental protocols used for its evaluation, and its effects on key cellular signaling pathways.
Data Presentation: Quantitative Analysis of this compound Bioactivity
The following table summarizes the key quantitative data from in vitro studies of this compound, providing a clear comparison of its inhibitory potency against different cellular targets.
| Compound | Target Pathway/Enzyme | Cell Line | Bioactivity Metric | Value | Reference |
| This compound | NF-κB Activation | HeLa | IC50 | 6.54 µM | [4] |
| This compound | Ubiquitin-Proteasome Pathway | DLD-1 | EC50 | 4.4 µM | [3] |
Mechanisms of Action and Signaling Pathways
Preliminary studies have identified two primary mechanisms through which this compound exerts its biological effects at the cellular level: the inhibition of the NF-κB signaling pathway and the disruption of the ubiquitin-proteasome system.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in regulating inflammatory responses, cell survival, and proliferation.[4] Its dysregulation is a hallmark of many cancers and inflammatory diseases. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by factors like Tumor Necrosis Factor-alpha (TNF-α), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[4]
This compound has been shown to be a potent inhibitor of this pathway.[4] Studies indicate that it interferes with the activation of NF-κB, thereby preventing the downstream transcription of pro-inflammatory and pro-survival genes.
Inhibition of the Ubiquitin-Proteasome Pathway (UPP)
The UPP is a major cellular machinery responsible for the degradation of most intracellular proteins, including those that are misfolded or damaged, and key regulatory proteins involved in cell cycle progression and apoptosis. The system involves the tagging of substrate proteins with ubiquitin molecules, which marks them for degradation by the 26S proteasome. Inhibition of this pathway leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering cell death.
This compound has been identified as an inhibitor of the UPP, contributing to its cytotoxic effects against cancer cells.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to assess the in vitro activity of this compound.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the activity of the NF-κB transcription factor.
Objective: To measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Cell Line: HeLa cells stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.[4]
Methodology:
-
Cell Seeding: Plate the NF-κB reporter HeLa cells in a 96-well plate and culture overnight to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified duration (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulating agent, such as TNF-α, to the cell culture medium.
-
Incubation: Incubate the cells for a period sufficient to allow for transcription and translation of the luciferase gene (e.g., 6-8 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: Transfer the cell lysate to a luminometer plate. Add a luciferase substrate solution (e.g., containing luciferin (B1168401) and ATP).
-
Data Acquisition: Measure the luminescence produced by the enzymatic reaction. The light intensity is directly proportional to the amount of active NF-κB.
-
Analysis: Normalize the luminescence readings to a control (e.g., cell viability assay) to account for cytotoxicity. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the TNF-α-induced NF-κB activity.
Ubiquitin-Proteasome Inhibition Assay
This assay measures the activity of the 26S proteasome, a key component of the UPP.
Objective: To determine the inhibitory effect of this compound on proteasome activity.
Cell Line: DLD-1 (human colon carcinoma cells) or other relevant cell lines.[3]
Methodology:
-
Cell Culture and Treatment: Culture DLD-1 cells and treat them with varying concentrations of this compound for a defined period.
-
Cell Lysis: Harvest the cells and prepare a cell lysate using a non-denaturing lysis buffer to preserve proteasome activity.
-
Protein Quantification: Determine the total protein concentration in the lysate for normalization purposes (e.g., using a BCA or Bradford assay).
-
Proteasome Activity Assay:
-
Add a specific fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to the cell lysate.
-
This substrate is cleaved by active proteasomes, releasing a fluorescent molecule (AMC).
-
-
Incubation: Incubate the mixture at 37°C, protected from light.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).
-
Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. Compare the activity in this compound-treated samples to the vehicle control to determine the percentage of inhibition. Calculate the EC50 value, representing the concentration at which this compound inhibits 50% of the proteasome's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Physalin C: A Technical Guide for Researchers
An In-depth Exploration of the Mechanisms and Methodologies for Investigating a Promising Natural Compound
Introduction
Physalin C, a steroidal lactone belonging to the withanolide class of natural products, has garnered significant interest within the scientific community for its potential therapeutic applications. Extracted from plants of the Physalis genus (family Solanaceae), physalins have demonstrated a range of biological activities, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of relevant signaling pathways, quantitative data from related compounds, and explicit experimental protocols for further investigation.
Core Mechanism of Action: Modulation of Key Inflammatory Pathways
The anti-inflammatory effects of physalins, including this compound, are primarily attributed to their ability to modulate critical signaling cascades that orchestrate the inflammatory response. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate gene transcription.
Physalins have been shown to interfere with this cascade at multiple points. Notably, this compound has been identified as an inhibitor of the ubiquitin-proteasome pathway, which is essential for IκBα degradation. While specific quantitative data on this compound's direct inhibition of inflammatory markers is limited in publicly available literature, the inhibitory concentration for the related Physalin B on the ubiquitin-proteasome pathway provides a valuable reference point. By preventing IκBα degradation, this compound effectively traps NF-κB in the cytoplasm, thereby downregulating the expression of pro-inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of the inflammatory response. These pathways are activated by various extracellular stimuli and play a key role in the production of inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Some physalins have been demonstrated to inhibit the phosphorylation of key proteins within the MAPK cascades, contributing to their overall anti-inflammatory profile. This modulation further reduces the production of inflammatory mediators.
Quantitative Data on the Anti-inflammatory Effects of Physalins
| Physalin | Assay/Target | Cell Line | IC50/EC50 Value | Reference |
| Physalin B | Ubiquitin-Proteasome Pathway | HCT116 | 1.35 µM | [1] |
| Physalin F | Spontaneous Proliferation | PBMC from HAM/TSP patients | 0.97 ± 0.11 µM | [2] |
| Physalin F | IL-2, IL-6, IL-10, TNF-α, IFN-γ Release | PBMC from HAM/TSP patients | Significant reduction at 10 µM | [2] |
| Physalin O | Nitric Oxide Production | Not Specified | Inhibitory Activity Observed | [3] |
| Physalin A | Nitric Oxide, PGE2, TNF-α Release | RAW 264.7 | Significant reduction observed | [4] |
Potential Role in Modulating the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. While direct evidence of this compound's effect on the NLRP3 inflammasome is currently lacking, its known inhibitory effects on the NF-κB pathway and potential to modulate reactive oxygen species (ROS) production suggest a plausible mechanism for indirect inhibition. The NF-κB pathway is a key priming signal for NLRP3 inflammasome activation, and ROS can act as a trigger. Therefore, by inhibiting these upstream signals, this compound may be capable of attenuating NLRP3 inflammasome activation. Further research in this area is warranted.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the steps to evaluate the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment with this compound and LPS Stimulation:
-
Prepare various concentrations of this compound in DMEM.
-
Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
3. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent assay, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA:
-
Coat a 96-well ELISA plate with capture antibodies for TNF-α or IL-6 overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add TMB substrate solution. Allow the color to develop in the dark.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the procedure for analyzing the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.
1. Cell Culture, Treatment, and Lysis:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat the cells with this compound for 1-2 hours, followed by LPS stimulation (1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation and degradation, 60 minutes for p65 nuclear translocation).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathways
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: In vitro workflow for assessing the anti-inflammatory effects of this compound.
Conclusion and Future Directions
This compound represents a promising natural compound with significant potential as an anti-inflammatory agent. Its ability to modulate the NF-κB and potentially the MAPK signaling pathways provides a solid foundation for its therapeutic development. However, to fully realize this potential, further research is imperative. Future studies should focus on:
-
Quantitative Analysis: Determining the specific IC50 values of this compound for the inhibition of key pro-inflammatory mediators.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.
-
NLRP3 Inflammasome: Directly investigating the effect of this compound on the activation of the NLRP3 inflammasome.
-
Structure-Activity Relationship: Elucidating the specific structural features of this compound that are responsible for its anti-inflammatory activity.
By addressing these research gaps, the scientific community can pave the way for the development of this compound as a novel therapeutic for a range of inflammatory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Physalin F, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Physalin C Analogs and Key Structural Moieties
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Physalin C is a naturally occurring, structurally complex 13,14-secosteroid isolated from plants of the Physalis genus.[1] Physalins, including this compound, exhibit a range of promising biological activities, such as anti-inflammatory, antitumor, and immunosuppressive effects, by modulating signaling pathways like NF-κB.[1] The intricate molecular architecture of physalins, characterized by a highly oxygenated and caged structure, presents a significant challenge for total synthesis. To date, a complete total synthesis of this compound has not been reported in the literature. However, significant progress has been made in the synthesis of key structural fragments, providing a foundation for future synthetic endeavors and the generation of novel analogs for drug discovery.
These application notes provide a detailed overview of the established synthetic routes to the core ring systems of physalins and the current understanding of their biosynthesis.
I. Synthesis of the DEFGH-Ring Moiety of Type B Physalins
The cage-shaped DEFGH-ring system is a hallmark of type B physalins and is crucial for their biological activity.[1] A key strategy for its construction involves a domino ring transformation of a tricyclic intermediate, which is synthesized using a 2,3-Wittig rearrangement.[1][2]
Experimental Protocol: Synthesis of the Tricyclic Precursor
A pivotal step in accessing the DEFGH-ring system is the preparation of a tricyclic intermediate. The synthesis involves several key transformations, including a Diels-Alder reaction, a 2,3-Wittig rearrangement, and methylation.[1][3]
1. Diels-Alder Reaction:
-
The synthesis commences with a Diels-Alder reaction between 2-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione and (E)-1-((buta-1,3-dien-1-yloxy)methyl)-4-methoxybenzene to construct the initial bicyclic core.[3][4]
2. 2,3-Wittig Rearrangement:
-
The[2][5]-Wittig rearrangement is a concerted, pericyclic reaction that transforms an allylic ether into a homoallylic alcohol with a high degree of stereocontrol.[6][7] In the synthesis of the physalin core, this rearrangement is employed to install key stereocenters.[1]
-
Protocol: To a solution of the allylic ether precursor in anhydrous THF at -78 °C under an argon atmosphere, a strong base such as n-butyllithium is added dropwise. The reaction is stirred at low temperatures (e.g., -60 °C) to favor the[2][5]-rearrangement over the competing[1][2]-rearrangement.[6] The reaction is then quenched with a proton source, such as saturated aqueous ammonium (B1175870) chloride.
3. Methylation:
-
Following the rearrangement, methylation is performed to introduce the C21 methyl group, a characteristic feature of the physalin skeleton.[1]
Experimental Protocol: Domino Ring Transformation for DEFGH-Ring Formation
The construction of the tetracyclic cage structure is achieved through a remarkable one-pot domino reaction.[8][9][10]
-
Protocol: The tricyclic precursor, bearing a monochloromethanesulfonyl (Mc) group, is treated with a base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.[1] This initiates a cascade of reactions including β-elimination, hydrolysis, a 7-endo oxy-Michael addition, and subsequent cyclizations to furnish the complex DEFGH-ring system.[1][8]
Quantitative Data for the Synthesis of the DEFGH-Ring Moiety
The following table summarizes the yields for key steps in the synthesis of the DEFGH-ring system as reported in the literature.[1]
| Step | Reagents and Conditions | Yield (%) |
| Domino Ring Transformation | LiOH·H₂O, THF-H₂O | 13 |
| Oxidation of Alkyne to α-ketoester | 1. KMnO₄, NaIO₄, NaHCO₃, tBuOH-H₂O; 2. TMSCHN₂, Et₂O-MeOH | 88 |
| Enzymatic Kinetic Resolution | Lipase AK, vinyl acetate, 55 °C | 50 (+)-6-M (99% ee), 50% (-)-66-M (99% ee) |
Synthesis Workflow for the DEFGH-Ring Moiety
Caption: Key domino ring transformation for the synthesis of the DEFGH-ring system.
II. Biomimetic Synthesis of the CDE Ring Moiety
A two-step biomimetic approach has been developed for the construction of the CDE ring moiety of physalins from a steroidal precursor.[11]
Experimental Protocol
-
Radical-Mediated C13-C14 Bond Cleavage:
-
A steroidal compound bearing a 14-OH, 18-COOMe, and a 17,20-α-epoxide is subjected to conditions that generate an alkoxy radical at C-14. This initiates a C13-C14 bond cleavage.[11]
-
The epoxide ring opens spontaneously, leading to the formation of a cyclononene (B11951088) and a γ-lactone.[11]
-
-
Diastereoselective Dihydroxylation:
-
The resulting alkene is then treated with osmium tetroxide (OsO₄) to achieve a diastereoselective dihydroxylation, providing the CDE ring moiety with the correct stereochemistry.[11]
-
III. Biosynthesis of Physalins
The biosynthesis of physalins in plants provides insights into their formation and can inspire synthetic strategies. The pathway is believed to proceed through the mevalonate (B85504) (MEV) and methylerythritol 4-phosphate (MEP) pathways, with lanosterol (B1674476) being a key intermediate.[4][12][13]
Key Steps in Physalin Biosynthesis
-
Formation of Isoprenoid Precursors: Isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) are synthesized via the MEV and MEP pathways.[4]
-
Formation of Lanosterol: Squalene, formed from the condensation of farnesyl pyrophosphate (FPP), is cyclized to form lanosterol.[12]
-
Conversion to Withanolides: Lanosterol undergoes a series of modifications, including hydroxylation, lactonization, demethylation, and dehydrogenation, to form withanolides. Withanolides are considered crucial intermediates in the biosynthesis of physalins.[12][13]
-
Formation of Physalin Skeleton: Withanolides are further transformed into the complex 13,14-seco-16,24-cycloergostane skeleton of physalins.[4]
Proposed Biosynthetic Pathway of Physalins
Caption: Simplified proposed biosynthetic pathway of physalins.
IV. Signaling Pathways Modulated by Physalins
Physalins exert their biological effects by interacting with various cellular signaling pathways. Understanding these interactions is crucial for drug development.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Physalins have been shown to inhibit NF-κB signaling, which contributes to their anti-inflammatory and antitumor properties.[1]
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
While the total synthesis of this compound remains an unmet challenge, the synthetic strategies developed for its key structural motifs, particularly the DEFGH-ring system, represent significant achievements in synthetic organic chemistry. These partial syntheses, along with an increasing understanding of the biosynthetic pathway, provide a solid foundation for future efforts to complete the total synthesis and to generate novel, biologically active physalin analogs. The detailed protocols and data presented herein are intended to aid researchers in this endeavor, ultimately facilitating the development of new therapeutic agents based on the unique physalin scaffold.
References
- 1. Synthesis of the Right‐Side Structure of Type B Physalins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of the Right-Side Structure of Type B Physalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,3-Wittig rearrangement - Wikipedia [en.wikipedia.org]
- 7. [2,3]-Wittig Rearrangement [organic-chemistry.org]
- 8. Collection - Kinetically Controlled One-Pot Formation of DEFGH-Rings of Type B Physalins through Domino-Type Transformations - Organic Letters - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii [frontiersin.org]
- 13. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Physalin C in Cancer Cell Line Studies
Introduction
Physalins are a class of naturally occurring 16,24-cyclo-13,14-seco steroids, primarily isolated from plants of the genus Physalis in the Solanaceae family.[1][2] These compounds have garnered significant interest in oncology research due to their diverse biological activities, including potent anticancer, anti-inflammatory, and immunomodulatory effects.[2] While numerous studies have detailed the mechanisms of action for physalins such as A, B, and F, specific research on Physalin C is less prevalent in the current literature. One report identifies this compound as a 7-deoxy-derivative of physalin A.[3]
These application notes provide a comprehensive overview of the use of physalins in cancer cell line studies, drawing upon the extensive research conducted on the most-studied analogues. The protocols and data presented herein are based on the established activities of various physalins and can serve as a foundational guide for investigating the potential anticancer effects of this compound and other related compounds. The primary mechanisms of action for physalins include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][4][5]
Quantitative Data Summary
The cytotoxic effects of various physalins have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the reported IC50 values for several common physalins.
| Physalin Type | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Physalin A | A549 | Non-Small Cell Lung Cancer | ~28.4 µM (for 50% cell death) | [6] |
| Physalin B | HCT116 | Human Colon Cancer | 1.35 µM | [2] |
| MCF-7 | Breast Cancer | Not specified, effective | [5] | |
| MDA-MB-231 | Breast Cancer | Not specified, effective | [5] | |
| T-47D | Breast Cancer | Not specified, effective | [5] | |
| CA-46 | Lymphoma | 4.78 ± 0.61 µg/mL | [7][8] | |
| Physalin B & F | Various | Prostate, Kidney, Skin Cancer | 0.24–3.17 μM | [2] |
| Physalin F | T-47D | Human Breast Carcinoma | 3.6 µg/ml | [2] |
| Physalin J | HL60, SMMC-7721, A-549, MCF-7, SW-480 | Various | > 5 µM | [2] |
| PHY-EA Extract * | SU-DHL-4 | Lymphoma | 9.49 ± 0.12 µg/mL | [7][8] |
| Daudi | Lymphoma | 2.49 ± 0.05 µg/mL | [7][8] | |
| CA-46 | Lymphoma | 4.79 ± 0.60 µg/mL | [7][8] | |
| Physagulin P | A549 | Lung Cancer | 13.47±2.73 µM | [9] |
*PHY-EA is an ethyl acetate (B1210297) extract containing Physalin B, O, and L.[7][8]
Mechanisms of Action & Signaling Pathways
Physalins exert their anticancer effects by modulating multiple cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a major mechanism of physalin-induced cell death.[1][4] Physalins can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. This is often mediated by the activation of various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and p53 pathways.
-
MAPK Pathway Activation : Physalins have been shown to increase the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38.[1][10]
-
ERK1/2 activation leads to the production of mitochondrial reactive oxygen species (ROS), which in turn causes the release of cytochrome c and the activation of caspases 3, 6, and 9.[1]
-
JNK activation promotes the phosphorylation of c-Jun, leading to the formation of the AP-1 transcription factor, which regulates pro-apoptotic genes.[1]
-
p38 activation increases ROS levels, leading to the activation of the p53 tumor suppressor protein.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physalin A induces G2/M phase cell cycle arrest in human non-small cell lung cancer cells: involvement of the p38 MAPK/ROS pathway | Semantic Scholar [semanticscholar.org]
- 7. Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest [frontiersin.org]
- 9. vjs.ac.vn [vjs.ac.vn]
- 10. Physalin B not only inhibits the ubiquitin-proteasome pathway but also induces incomplete autophagic response in human colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Physalin C-based Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalins are a class of naturally occurring seco-steroids derived from plants of the Physalis genus, known for their diverse and potent biological activities. Among these, Physalin C has demonstrated significant cytotoxic effects against various cancer cell lines and notable anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[1] These characteristics position this compound as a promising candidate for therapeutic development.
This document provides detailed application notes and experimental protocols for establishing animal models to investigate the in vivo efficacy of this compound. Given the limited direct in vivo data for this compound, the following protocols are based on its known in vitro activities, the activities of its structural isomer Physalin B, and established, reproducible animal models for assessing anticancer and anti-inflammatory agents.[1][2]
Key Properties of this compound
-
Class: Type A Physalin[1]
-
Mechanism of Action: Inhibition of NF-κB activation[1]
-
In Vitro Activities:
Data Presentation: Comparative In Vitro Activities of Physalins
The following table summarizes the inhibitory concentration (IC50) values of this compound and its structural isomer Physalin B, highlighting their comparable in vitro potencies.
| Compound | Cell Line | Assay | IC50 (μM) | Reference |
| This compound | HeLa | NF-κB Inhibition | 6.54 | [1] |
| This compound | PANC1 | Headhog/GLI Inhibition | 4.4 | [2] |
| Physalin B | HeLa | NF-κB Inhibition | 6.07 | [1] |
| Physalin B | PANC1 | Headhog/GLI Inhibition | 2.6 | [2] |
Proposed Animal Models for In Vivo Efficacy Testing
Based on the known biological activities of physalins, two primary animal models are proposed for evaluating the therapeutic potential of this compound:
-
Human Tumor Xenograft Model: To assess the in vivo anticancer activity.
-
Carrageenan-Induced Paw Edema Model: To evaluate the in vivo anti-inflammatory effects.
Experimental Protocol 1: Human Tumor Xenograft Model
Objective
To evaluate the anti-tumor efficacy of this compound in an in vivo subcutaneous xenograft model using human cancer cells.
Materials
-
Animals: Immunodeficient mice (e.g., Athymic Nude, SCID, or NSG), 6-8 weeks old.
-
Cells: Human cancer cell line known to be sensitive to physalins in vitro (e.g., MCF-7 or HepG2).
-
Reagents: this compound, vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline), positive control (e.g., cisplatin (B142131) or doxorubicin), Matrigel or Cultrex BME, sterile PBS, Trypsin-EDTA, Trypan Blue.
-
Equipment: Cell culture supplies, hemocytometer, syringes (1 mL), needles (27-30 gauge), calipers, animal balance.
Methodology
-
Cell Preparation:
-
Culture cancer cells in appropriate media until they reach 70-80% confluency.
-
Harvest cells using Trypsin-EDTA, wash with sterile PBS, and centrifuge.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel/Cultrex BME at a concentration of 3 x 10^7 cells/mL.[3]
-
Assess cell viability using Trypan Blue; viability should be >95%.
-
-
Tumor Implantation:
-
Anesthetize the mice and sterilize the injection site on the lower flank.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 3 x 10^6 cells) into the flank of each mouse.[3]
-
-
Treatment Protocol:
-
Monitor tumor growth daily. Once tumors reach an average volume of 50-60 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 25 mg/kg)
-
Group 4: Positive control
-
-
Administer treatments via an appropriate route (e.g., intraperitoneal injection) daily or on an optimized schedule for 2-3 weeks.
-
-
Data Collection and Endpoint Analysis:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Record animal body weight at each measurement to monitor toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
-
Tumor tissue can be processed for histological analysis (H&E staining) and immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Hypothetical Quantitative Data Presentation
| Treatment Group | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Mean Final Tumor Weight (g) |
| Vehicle Control | 1500 ± 250 | - | 1.5 ± 0.3 |
| This compound (10 mg/kg) | 900 ± 180 | 40% | 0.9 ± 0.2 |
| This compound (25 mg/kg) | 600 ± 120 | 60% | 0.6 ± 0.1 |
| Positive Control | 450 ± 100 | 70% | 0.45 ± 0.1 |
Experimental Workflow: Xenograft Model
References
- 1. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes & Protocols: Physalin C as a Tool for Studying Apoptosis Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Physalins are a class of naturally occurring seco-steroids belonging to the withanolide category, primarily isolated from plants of the Physalis genus.[1] These compounds have garnered significant interest in biomedical research due to their diverse pharmacological activities, including potent anti-inflammatory, immunomodulatory, and anticancer effects.[2] A key mechanism underlying their antitumor activity is the induction of apoptosis, or programmed cell death, making them valuable tools for studying the intricate signaling pathways that govern this process.
While several members of the physalin family, such as Physalin A, B, and F, have been extensively studied, specific mechanistic data on Physalin C is less abundant. This document will provide a comprehensive overview of how physalins, as a class, can be used to investigate apoptosis, drawing on data from the most-studied analogues as a model. These application notes and protocols are intended to guide researchers in utilizing these compounds to dissect apoptotic signaling cascades.
Mechanism of Action: How Physalins Induce Apoptosis
Physalins induce apoptosis through a multi-pronged approach, engaging several key signaling pathways. Their activity often converges on the mitochondria, triggering the intrinsic apoptotic pathway. The primary mechanisms are detailed below.
1. Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways Physalins have been shown to increase the phosphorylation and activation of several MAPK family members, including ERK1/2, JNK, and p38.[1]
-
ERK1/2 Activation: Leads to the production of mitochondrial reactive oxygen species (ROS), which in turn facilitates the release of cytochrome c.[1]
-
JNK Activation: Promotes the phosphorylation of c-Jun, leading to the formation of the AP-1 transcription factor, which upregulates pro-apoptotic factors.[1][3]
-
p38 Activation: Increases intracellular ROS levels, leading to the activation of the p53 tumor suppressor protein. p53 then transcriptionally upregulates pro-apoptotic proteins like Noxa, BAX, and BAK, while downregulating the anti-apoptotic protein BCL-2.[1]
2. Generation of Reactive Oxygen Species (ROS) A common mechanism for physalin-induced apoptosis is the accumulation of intracellular ROS.[4][5] This oxidative stress disrupts cellular homeostasis and leads to mitochondrial damage, a critical step in initiating apoptosis. The use of ROS scavengers like N-acetyl-L-cysteine (NAC) has been shown to reverse physalin-induced apoptosis, confirming the pivotal role of ROS in this process.[4][5]
3. Modulation of the BCL-2 Protein Family The BCL-2 family of proteins are critical regulators of the mitochondrial apoptotic pathway.[6][7] Physalins shift the balance towards apoptosis by:
-
Downregulating Anti-apoptotic Proteins: Decreasing the expression of proteins like BCL-2 and BCL-xL.[1][5]
-
Upregulating Pro-apoptotic Proteins: Increasing the expression of BH3-only proteins (e.g., Noxa) and effector proteins (e.g., BAX, BAK).[1][4] This disrupts the mitochondrial outer membrane, leading to its permeabilization.[7][8]
4. Inhibition of Survival Pathways (PI3K/Akt & NF-κB) To ensure the apoptotic signal proceeds, physalins concurrently inhibit key cell survival pathways.
-
PI3K/Akt Pathway: Physalin F has been shown to down-regulate the PI3K/Akt signaling pathway, a crucial pathway for promoting cell survival and proliferation.[9]
-
NF-κB Pathway: Physalins can suppress the activation of NF-κB, a transcription factor that controls the expression of many anti-apoptotic genes.[5]
5. Caspase Cascade Activation The aforementioned events culminate in the activation of a cascade of cysteine proteases known as caspases.
-
Initiator Caspases: The release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome, which activates initiator caspase-9.[5][10] Some physalins have also been associated with the activation of caspase-8.[11]
-
Executioner Caspases: Activated initiator caspases then cleave and activate executioner caspases, primarily caspase-3 and caspase-7.[1][12] These enzymes are responsible for dismantling the cell by cleaving critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5][10]
Data Presentation: Cytotoxic Activity of Physalins
The following tables summarize the reported cytotoxic activities of various physalins against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
Table 1: IC50 Values of Physalins in Human Cancer Cell Lines
| Physalin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin B | MCF-7 | Breast Carcinoma | 1.92 | [2] |
| CORL23 | Lung Carcinoma | 0.40 | [2] | |
| 22Rv1 | Prostate Cancer | < 2.0 | [2] | |
| A-498 | Kidney Cancer | < 2.0 | [2][13] | |
| Physalin D | Multiple | Various | 0.51 - 4.47 | [13] |
| Physalin F | MCF-7 | Breast Carcinoma | 0.73 | [2] |
| CORL23 | Lung Carcinoma | 0.50 | [2] | |
| A-498 | Kidney Cancer | < 2.0 | [2] | |
| 5ß,6ß-epoxythis compound | L. tropica | Leishmania | 23.76 | [14] |
Note: Data for 5ß,6ß-epoxythis compound is against Leishmania tropica promastigotes, not human cancer cells, but is included due to the scarcity of data for this compound derivatives.
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize this compound-induced apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins in the apoptotic pathway.
Materials:
-
Cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physalin A attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physalin A induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Protein-protein and protein-lipid interactions of pore-forming BCL-2 family proteins in apoptosis initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation [mdpi.com]
- 9. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physalin A induces apoptotic cell death and protective autophagy in HT1080 human fibrosarcoma cells. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Physalin C in Leukemia Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin C, a member of the physalin family of steroidal lactones isolated from plants of the Physalis genus, has emerged as a compound of interest in cancer research. While extensive research has been conducted on related physalins such as B and F, demonstrating their cytotoxic effects against various cancer cell lines, including leukemia, specific data on this compound is still expanding. This document provides a comprehensive overview of the current understanding and potential applications of this compound in leukemia research, including detailed protocols for key experimental assays and a summary of the cytotoxic activities of related physalins to serve as a reference for future studies.
Data Presentation: Cytotoxicity of Related Physalins
While specific IC50 values for this compound against a broad range of leukemia cell lines are not extensively documented in current literature, the cytotoxic activities of the closely related Physalin B and Physalin F have been reported. These values provide a valuable reference for researchers investigating the potential of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Physalin B | K562 | Erythroleukemia | Data not specified[1] |
| APM1840 | Acute T lymphoid leukemia | Data not specified[1] | |
| HL-60 | Acute promyelocytic leukemia | Data not specified[1] | |
| KG-1 | Acute myeloid leukemia | Data not specified[1] | |
| CTV1 | Acute monocytic leukemia | Data not specified[1] | |
| B cell | Acute B lymphoid leukemia | Data not specified[1] | |
| Physalin F | K562 | Erythroleukemia | Data not specified[1] |
| APM1840 | Acute T lymphoid leukemia | Data not specified[1] | |
| HL-60 | Acute promyelocytic leukemia | Data not specified[1] | |
| KG-1 | Acute myeloid leukemia | Stronger activity than Physalin B[1] | |
| CTV1 | Acute monocytic leukemia | Data not specified[1] | |
| B cell | Acute B lymphoid leukemia | Stronger activity than Physalin B[1] |
Studies have also reported the cytotoxic activity of 5β,6β-epoxythis compound and 5α-chloro-6β-hydroxythis compound against a panel of human cancer cell lines, indicating the potential of this compound derivatives in cancer therapy[2][3].
Signaling Pathways
Physalins are known to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. While the specific pathways targeted by this compound in leukemia are yet to be fully elucidated, research on related physalins suggests the involvement of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers, including leukemia[4][5]. Physalins have been shown to inhibit NF-κB activation[6][7]. The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65/p50 heterodimer and subsequent transcription of pro-survival genes[6].
Caption: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Constitutive activation of the MAPK pathway is frequently observed in acute leukemia[8]. Physalin F has been shown to down-regulate the MAPK signaling pathway in non-small cell lung cancer cells[9]. It is plausible that this compound may exert similar effects in leukemia cells, leading to cell cycle arrest and apoptosis.
References
- 1. Inhibitory effects of physalin B and physalin F on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Physalins from Aeroponically Grown Physalis acutifolia. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Constitutive activation of mitogen-activated protein kinase pathway in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Physalin C Solubility and Experimental Use
Welcome to the technical support center for Physalin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a naturally occurring steroidal lactone derived from plants of the Physalis genus.[1] It is known for its potential anti-inflammatory and anticancer properties.[1] this compound is poorly soluble in water but is soluble in several organic solvents.[1]
Q2: In which organic solvents can I dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
Q3: What is the recommended solvent for preparing stock solutions for in vitro experiments?
For in vitro cell culture experiments, DMSO is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general rule of thumb is to keep the final DMSO concentration below 0.5%, with an ideal concentration at or below 0.1%.[1] The sensitivity to DMSO can be cell line-specific, so it is advisable to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cells.[3]
Q5: How long can I store a this compound stock solution in DMSO?
This compound stock solutions prepared in DMSO can be stored at -20°C for several months.[2] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]
Troubleshooting Guides
Issue: Precipitate Forms Immediately When Diluting DMSO Stock Solution into Aqueous Culture Media
This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in a high concentration of an organic solvent is rapidly introduced into an aqueous environment.[2]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific culture medium.[2] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling or vortexing the media.[2] |
| Low Temperature of Media | Adding a compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[2] |
| High DMSO Concentration in Stock | A very high concentration in the DMSO stock may require a large dilution factor, increasing the chance of precipitation. | If feasible, prepare a less concentrated stock solution in DMSO to allow for a smaller dilution factor into the aqueous medium. |
Issue: Solution is Initially Clear but Becomes Cloudy or Forms a Precipitate Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[2] |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[2] |
| Interaction with Media Components | Components in the culture medium, such as salts or proteins in serum, can interact with the compound over time, leading to the formation of insoluble complexes. | If using serum, consider reducing the concentration or using a different lot. Ensure all media components are fully dissolved before adding this compound. |
| pH Instability | Changes in the pH of the culture medium during incubation can affect the solubility of the compound. | Ensure the culture medium is properly buffered. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). A supplier-provided table can be used as a reference for the required volume of DMSO for different masses of this compound to achieve specific molar concentrations.[2]
-
Enhancing Dissolution (if necessary): If the compound does not dissolve completely, warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.[2]
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.[2]
Protocol for Preparing a Working Solution of this compound in Cell Culture Media
-
Pre-warm Media: Pre-warm the complete cell culture medium (with serum and other supplements) to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution and allow it to reach room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, first, create an intermediate dilution of the stock solution in pre-warmed media. For example, add 2 µL of a 10 mM stock solution to 98 µL of media to get a 200 µM solution.
-
Final Dilution: Add the desired volume of the intermediate dilution to your culture vessel containing pre-warmed media to achieve the final working concentration. Add the solution dropwise while gently swirling the vessel.[2]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate culture vessel.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Poorly Soluble[1] |
| DMSO | Soluble[2] |
| Chloroform | Soluble[2] |
| Dichloromethane | Soluble[2] |
| Ethyl Acetate | Soluble[2] |
| Acetone | Soluble[2] |
| Ethanol | Soluble |
| Methanol | Soluble |
Table 2: Recommended Final DMSO Concentrations for In Vitro Experiments
| Recommendation | Final DMSO Concentration | Notes |
| Ideal | ≤ 0.1% | Minimizes potential for off-target effects and cytotoxicity.[1] |
| Acceptable for most cell lines | ≤ 0.5% | Widely used, but a vehicle control is crucial.[1] |
| Potentially toxic | > 1% | May cause cytotoxicity and interfere with experimental results. Cell-line specific toxicity should be determined.[3] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by physalins and a general experimental workflow for preparing this compound solutions.
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Physalin A suppresses the JAK/STAT3 signaling pathway.
References
Technical Support Center: Overcoming Physalin C Instability in Cell Culture Media
Welcome to the technical support center for Physalin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a focus on addressing its potential instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a naturally occurring steroidal lactone derived from plants of the Physalis genus.[1][2] It is classified as a withanolide and is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.[1][3] Its cytotoxic effects have been observed against cancer cell lines such as MCF-7 and HepG2.[4]
Q2: What are the chemical and physical properties of this compound?
This compound is a complex molecule with a fused ring system.[1] A summary of its key properties is provided in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27503-33-9 | [4][5] |
| Molecular Formula | C28H30O9 | [1][5][6] |
| Molecular Weight | 510.53 g/mol | [1][4][5] |
| Appearance | Powder | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Limited solubility in water. | [1][5] |
| Storage | Store as a solid at -20°C. Store stock solutions in single-use aliquots at -80°C to avoid freeze-thaw cycles. | [4][5] |
Q3: What are the common causes of instability for compounds like this compound in cell culture media?
The instability of small molecules like this compound in aqueous cell culture media can be attributed to several factors:
-
Hydrolysis: The presence of functional groups susceptible to cleavage by water, such as esters or lactones, can lead to degradation.[7]
-
Oxidation: Reactions with dissolved oxygen, which can be catalyzed by light or trace metals, can alter the compound's structure.[7]
-
Photodegradation: Exposure to ambient laboratory light or UV light from biosafety cabinets can cause degradation of light-sensitive compounds.[7][8]
-
pH Shifts: The metabolic activity of cells can alter the pH of the culture medium, potentially moving it outside the optimal stability range for the compound.[8]
-
Adsorption: Hydrophobic compounds may adsorb to the plastic surfaces of culture vessels and labware, reducing the effective concentration in the media.[9]
Troubleshooting Guide
Issue 1: I'm observing a progressive loss of this compound's biological activity in my multi-day cell culture experiment.
-
Possible Cause: this compound may be degrading in the cell culture medium at 37°C over the course of the experiment.
-
Solution:
-
Replenish Media: Replace the cell culture media with freshly prepared media containing this compound every 24 to 48 hours. This ensures that the cells are exposed to a consistent concentration of the active compound.[8]
-
Conduct a Stability Study: Perform a stability study to determine the half-life of this compound in your specific cell culture medium under your experimental conditions. An experimental protocol for this is provided below.
-
Lower Incubation Temperature: If your experimental design allows, consider lowering the incubation temperature, as high temperatures can accelerate degradation.
-
Issue 2: My experimental results with this compound are inconsistent between replicates or experiments.
-
Possible Cause 1: Photodegradation during handling.
-
Solution: this compound may be light-sensitive. Minimize its exposure to light during all stages of your experiment. Use amber-colored vials or wrap tubes and plates in aluminum foil. When working in a biosafety cabinet, work quickly and turn off the UV light.[8]
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: To minimize the loss of a hydrophobic compound due to adsorption, consider using low-binding microplates and pipette tips. For long-term storage of stock solutions, glass vials are recommended over polypropylene (B1209903) tubes.[8][9]
-
Possible Cause 3: Inconsistent final DMSO concentration.
-
Solution: Ensure that the final concentration of DMSO is consistent across all wells, including vehicle controls. Typically, the final DMSO concentration should be kept below 0.1% to avoid solvent-induced artifacts and cytotoxicity.[8]
Issue 3: I'm not observing the expected biological effect of this compound, even at high concentrations.
-
Possible Cause 1: Compound precipitation.
-
Solution: Due to its limited aqueous solubility, this compound may be precipitating out of the cell culture medium.[1] Visually inspect the media for any precipitate after adding the compound. To improve solubility, ensure the stock solution in DMSO is well-mixed before further dilution into the aqueous medium. Prepare working solutions immediately before use.[7]
-
Possible Cause 2: Rapid metabolic inactivation by cells.
-
Solution: The cells themselves may be metabolizing this compound into an inactive form.[7] This can be investigated by analyzing the cell culture supernatant over time using LC-MS/MS to detect the parent compound and potential metabolites.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the degradation kinetics of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
-
Aliquot for Time Points: Distribute the working solution into sterile, low-binding microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Quench and Store: Immediately quench any potential degradation by adding an equal volume of cold organic solvent (e.g., methanol (B129727) or acetonitrile) and store at -80°C until analysis. The sample for time point 0 should be quenched immediately after preparation.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the parent this compound compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. This will provide an estimate of its stability and half-life in your experimental conditions.
Table 2: Example Data from a this compound Stability Study
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.2 | 42 |
| 48 | 1.8 | 18 |
Protocol 2: General Protocol for Cell Treatment with this compound
Objective: To treat cultured cells with this compound to assess its biological activity.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Culture plates or flasks
Methodology:
-
Cell Seeding: Seed cells at the desired density in a culture plate and allow them to adhere and stabilize overnight.
-
Prepare Treatment Media: Prepare serial dilutions of this compound in fresh, pre-warmed culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells or supernatant for downstream analysis (e.g., viability assays, Western blotting, RNA extraction).
Visualizations
References
- 1. CAS 27503-33-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Showing Compound this compound (FDB012356) - FooDB [foodb.ca]
- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. This compound | CAS:27503-33-9 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | C28H30O9 | CID 23597327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Physalin C-Induced Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Physalin C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a seco-steroid isolated from plants of the Physalis genus.[1] Its primary characterized mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] It has been shown to inhibit the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[4] This inhibitory action underlies its observed anti-inflammatory and anti-cancer effects.[1][5]
Q2: I'm observing a greater cytotoxic effect than expected based on the reported IC50 values for my cell line. Could this be an off-target effect?
Yes, this is a possibility. While this compound has known cytotoxic effects, discrepancies between observed and reported IC50 values can arise from several factors, including differences in cell line sensitivity, experimental conditions, or potential off-target effects.[6] Physalins have been reported to induce apoptosis through various pathways, including the activation of MAPK signaling and the generation of reactive oxygen species (ROS).[7][8] An unexpectedly potent cytotoxic response could indicate that this compound is engaging additional pro-apoptotic or anti-proliferative pathways in your specific cell model. It is also important to ensure the purity and correct concentration of your this compound stock.
Q3: My experimental results are inconsistent. What are some common sources of variability when working with natural products like this compound?
Inconsistent results with natural products can stem from several sources. Poor solubility is a common issue with lipophilic compounds like physalins; ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in your culture medium.[9] It is also crucial to use a consistent, low percentage of the vehicle in your final experimental setup and to include a vehicle-only control. Cell passage number can also influence results, so it is recommended to use cells within a consistent passage range for all experiments.[10] Finally, natural products can sometimes interfere with assay readouts (e.g., absorbance or fluorescence); including appropriate cell-free controls is essential to rule out such artifacts.[9]
Q4: Are there known off-target kinase interactions for physalins?
While a comprehensive kinase selectivity profile for this compound is not widely published, other related withanolides have been shown to modulate various kinase signaling pathways.[5][11] For instance, Physalin A has been reported to suppress JAK/STAT3 signaling.[12][13] Given the structural similarity within this class of compounds, it is plausible that this compound could have off-target interactions with various kinases. If you observe phenotypes inconsistent with NF-κB inhibition, such as unexpected changes in cell cycle progression or specific phosphorylation events, it may be prudent to investigate off-target kinase activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity | 1. Off-target effects on essential cellular pathways.2. Induction of apoptosis via alternative pathways (e.g., MAPK).3. High sensitivity of the specific cell line. | 1. Perform a dose-response curve to determine the EC50 in your cell line.2. Use an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mode of cell death.3. Profile the activation of other signaling pathways, such as MAPK (p38, JNK, ERK), via Western blot. |
| Phenotype does not match known NF-κB inhibition effects | 1. Engagement of an unknown off-target protein.2. Modulation of other signaling pathways (e.g., kinase pathways). | 1. Confirm target engagement with the NF-κB pathway using a Cellular Thermal Shift Assay (CETSA).2. Perform a broad kinase profiling assay to identify potential off-target kinases.3. Use a different NF-κB inhibitor with a distinct chemical scaffold to see if the phenotype is recapitulated. |
| High background in cell viability assays (e.g., MTT) | 1. Direct reduction of the assay reagent by this compound.2. Precipitation of the compound in the culture medium. | 1. Include a cell-free control (medium + this compound + assay reagent) to measure direct reagent reduction.2. Switch to a non-colorimetric viability assay, such as an ATP-based assay (e.g., CellTiter-Glo).3. Visually inspect wells for precipitate and consider optimizing the solubilization method.[9] |
| Inconsistent inhibition of NF-κB activation | 1. Poor cell permeability of this compound.2. Rapid metabolism of the compound by the cells.3. Insufficient target expression in the cell line. | 1. Verify target engagement in intact cells using CETSA.2. Confirm the expression of key NF-κB pathway proteins (e.g., p65, IκBα) in your cell line via Western blot.3. Perform a time-course experiment to determine the optimal treatment duration. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound and other relevant physalins. Note that these values can vary depending on the cell line and assay conditions.
| Compound | Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| This compound | NF-κB Activation | - | 6.54 | [2] |
| This compound | Cytotoxicity | PANC-1 | 4.4 | [1][14] |
| Physalin B | NF-κB Activation | - | >100 | [2] |
| Physalin B | Cytotoxicity | A549 | 1.2 | [10] |
| Physalin F | NF-κB Activation | - | 1.05 | [2] |
| Physalin F | Cytotoxicity | T-47D | ~7.8 (3.60 µg/ml) | [15] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[2][9][16][17][18]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570-590 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][19][20][21]
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as for a standard experiment.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples on a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[7][22][23][24]
Materials:
-
PCR tubes
-
Thermocycler
-
Lysis buffer with protease/phosphatase inhibitors
-
Reagents for Western blotting
Procedure:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and thawing).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein (e.g., p65) in the soluble fraction by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 4: Western Blot for NF-κB Pathway Activation
This protocol allows for the detection of key proteins in the NF-κB signaling pathway to assess the effect of this compound.[1][25][26][27]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with an NF-κB activator (e.g., TNF-α) with or without pre-treatment with this compound.
-
Lyse the cells in lysis buffer. For translocation analysis, perform nuclear and cytoplasmic fractionation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate. Analyze the changes in protein phosphorylation or subcellular localization.
Visualizations
Caption: General workflow for investigating off-target effects of a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bosterbio.com [bosterbio.com]
- 5. biomedres.us [biomedres.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Physalin B not only inhibits the ubiquitin-proteasome pathway but also induces incomplete autophagic response in human colon cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics [mdpi.com]
- 11. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pelagobio.com [pelagobio.com]
- 25. researchgate.net [researchgate.net]
- 26. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 27. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Physalin C Degradation During Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of Physalin C during storage and experimental handling. The following information, presented in a question-and-answer format, addresses common issues and provides practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound, like many complex organic molecules, is primarily affected by temperature, pH, and light exposure.[1] Based on studies of the closely related Physalin A, it is highly susceptible to degradation at elevated temperatures and in neutral to alkaline pH conditions.[2] Exposure to light can also contribute to its degradation, although to a lesser extent than temperature and pH.[2]
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at low temperatures.
| Storage Condition | Recommended Temperature | Duration |
| Long-term | -20°C | Up to 3 years |
| Short-term | 4°C | Up to 2 years |
Q3: How should I store this compound in solution?
A3: this compound is significantly less stable in solution compared to its solid form. If storage in solution is unavoidable, it is crucial to use an acidic buffer and store it at very low temperatures.
| Storage Condition | Recommended Temperature | Duration |
| In solvent | -80°C | Up to 6 months |
| In solvent | -20°C | Up to 1 month |
Q4: I observed a change in the color of my this compound solution. What does this indicate?
A4: A color change in your this compound solution is a visual indicator of degradation. This is likely due to chemical reactions such as oxidation or hydrolysis, leading to the formation of degradation products that may be colored. It is recommended to discard the solution and prepare a fresh one.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of this compound. It is best practice to aliquot your stock solution into single-use vials before freezing. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in biological assays.
-
Possible Cause: Degradation of this compound in the experimental medium.
-
Troubleshooting Steps:
-
Verify pH of the medium: this compound is more stable in acidic conditions. If your experimental medium has a neutral or alkaline pH, consider adjusting it to a slightly acidic pH if it does not interfere with your experimental model.
-
Minimize incubation time at physiological temperatures: Prolonged incubation at 37°C can lead to significant degradation. If possible, reduce the incubation time or perform experiments at a lower temperature.
-
Prepare fresh solutions: Always prepare this compound solutions fresh before each experiment. Avoid using solutions that have been stored for an extended period, even at low temperatures.
-
Protect from light: During your experiment, protect the solutions and experimental setup from direct light exposure by using amber-colored tubes or covering them with aluminum foil.
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during analysis.
-
Possible Cause: Formation of degradation products during sample preparation or storage.
-
Troubleshooting Steps:
-
Review sample handling procedures: Ensure that samples are processed quickly and kept at a low temperature throughout the preparation process.
-
Check the diluent: If dissolving this compound in a solvent for analysis, ensure the solvent is of high purity and does not promote degradation. Acetonitrile (B52724) is often a suitable choice. For aqueous solutions, use a slightly acidic buffer (e.g., with 0.1% formic acid).
-
Perform a forced degradation study: To identify potential degradation products, you can subject a sample of this compound to stress conditions (e.g., heat, acid, base, oxidation). This will help you to confirm if the unknown peaks in your chromatogram correspond to degradation products.
-
Quantitative Data on Physalin Stability (Data from Physalin A as a proxy)
The following tables summarize the degradation of Physalin A, a structurally similar compound, under various conditions. This data can be used as a guideline to predict the stability of this compound.
Table 1: Effect of pH on Physalin A Degradation at 37°C with Light Exposure
| pH | % Degradation after 24 hours |
| 1.5 | < 15% |
| 6.5 | ~40% |
| 7.4 | ~45% |
| 8.0 | ~60% |
| 10.0 | 100% (within 5 hours) |
Data extrapolated from a study on Physalin A.[2]
Table 2: Effect of Temperature and Light on Physalin A Degradation at pH 7.4
| Temperature | Light Condition | % Degradation after 24 hours |
| 4°C | With Light | ~37% |
| 37°C | With Light | ~43% |
| 37°C | Without Light | ~36% |
Data extrapolated from a study on Physalin A.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol, or acetonitrile) to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability-Indicating HPLC Method for Physalin Analysis (Adapted from Physalin A and D methods)
This method can be used to assess the purity of this compound and detect the presence of degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare your this compound sample in a suitable diluent (e.g., acetonitrile or the initial mobile phase composition).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the main this compound peak and any additional peaks that may indicate impurities or degradation products.
Visualizations
References
Technical Support Center: Enhancing Physalin C Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Physalin C for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring steroidal lactone derived from plants of the Physalis genus.[1] It exhibits a range of promising pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] However, its therapeutic potential is often hindered by low oral bioavailability. This is primarily due to its poor water solubility, making it difficult to dissolve in gastrointestinal fluids for absorption.[1] Like other physalins, it may also be susceptible to instability in the gut and first-pass metabolism.[3]
Q2: What are the primary strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A2: The main goal is to enhance the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal tract. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[4][5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has higher solubility and dissolution rates than the crystalline form.[6][7]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents, such as in self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gut.[5][6]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble this compound molecule, forming an inclusion complex with a more hydrophilic exterior.[8][9]
Q3: Are there any known pharmacokinetic parameters for physalins in animal models?
A3: Yes, pharmacokinetic studies have been conducted on several physalins in rats, which can provide a useful reference. While specific data for this compound is limited in the provided results, data for other physalins highlight rapid absorption and elimination.
| Parameter | Physalin A (16 mg/kg, oral) | Physalin B (intragastric) | Physalin D (in extract) | Physalin L (in extract) |
| Tmax (h) | ~0.15 - 0.50 | 0.08 | 1.7 | 1.3 |
| t1/2 (h) | 0.67 - 1.60 | - | 3.4 | 2.8 |
| AUC (ng·h/mL) | Dose-dependent | - | 103 | 266 |
| Reference | [10] | [3] | [3] | [3] |
| Data presented is compiled from multiple sources and experimental conditions may vary. |
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Pilot Animal Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Dissolution | 1. Reduce Particle Size: Employ micronization or nanomilling techniques to decrease the particle size of the this compound powder.[4][5] 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a suitable hydrophilic carrier (e.g., PVP, HPMC).[6][7] | A smaller particle size increases the surface area for dissolution. An amorphous solid dispersion can prevent recrystallization and maintain a higher concentration of the drug in a supersaturated state.[6] |
| Inadequate Solubilization | 1. Develop a Lipid-Based Formulation: Test different lipid-based systems, such as a Self-Emulsifying Drug Delivery System (SEDDS).[5][8] 2. Utilize Cyclodextrin (B1172386) Complexation: Prepare an inclusion complex of this compound with a cyclodextrin derivative (e.g., HP-β-CD).[9][11] | Lipid formulations can enhance lymphatic transport and reduce first-pass metabolism, in addition to improving solubilization.[6] Cyclodextrins can increase the aqueous solubility of the drug.[9] |
| Chemical Instability | 1. Assess Stability in GI Fluids: Evaluate the stability of this compound in simulated gastric and intestinal fluids.[3] 2. Protect the Compound: Use enteric coatings or encapsulation techniques to protect this compound from degradation in the harsh stomach environment or from intestinal bacteria.[3] | Physalins can be unstable in the presence of intestinal bacteria, leading to degradation before absorption.[3] Protecting the molecule can ensure more of the active compound reaches the site of absorption. |
Issue 2: Precipitation of this compound Formulation Upon Dilution in Aqueous Media
| Possible Cause | Troubleshooting Step | Rationale |
| Supersaturation and Precipitation | 1. Incorporate a Precipitation Inhibitor: Add a polymeric precipitation inhibitor (e.g., HPMC-AS) to your formulation.[6] | When a formulation designed to create a supersaturated state is diluted, the drug can rapidly precipitate. A precipitation inhibitor can help maintain the drug in a supersaturated state for a longer period, allowing for absorption.[6] |
| Poor Formulation Robustness | 1. Optimize Formulation Components: Systematically vary the ratios of surfactant, co-surfactant, and oil in lipid-based formulations to improve the stability of the resulting emulsion/micelles.[5] | The stability of the emulsified system is crucial for keeping the drug solubilized upon dilution in the GI tract. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 1% (w/v) of this compound and 0.5% (w/v) of a stabilizer (e.g., a poloxamer or lecithin) in an appropriate aqueous medium.
-
-
Milling Process:
-
Introduce the slurry into a laboratory-scale bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 1-4 hours), ensuring the temperature is controlled to prevent degradation.
-
-
Particle Size Analysis:
-
Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS).
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
-
Characterization:
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (or another appropriate strain) with cannulated jugular veins for serial blood sampling.[13]
-
-
Dosing:
-
Fast the animals overnight prior to dosing.[13]
-
Administer the formulated this compound (e.g., nanosuspension, SEDDS, or solid dispersion) and a control (e.g., simple suspension in water with a suspending agent) via oral gavage at a specific dose.
-
For determination of absolute bioavailability, an intravenous group receiving a solubilized form of this compound is also required.[13]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.[10]
-
-
Plasma Preparation and Analysis:
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.
-
Compare the parameters between the different formulations to assess the improvement in bioavailability.
-
Visualizations
Caption: Workflow for developing and evaluating a bioavailability-enhanced this compound formulation.
Caption: Decision pathway for troubleshooting low bioavailability of this compound in animal studies.
References
- 1. CAS 27503-33-9: this compound | CymitQuimica [cymitquimica.com]
- 2. abmole.com [abmole.com]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. future4200.com [future4200.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for Physalin C Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection and quantification of Physalin C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS parameters for this compound detection?
A1: For the detection of this compound, a reversed-phase liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is recommended. Here are the suggested starting parameters, which should be optimized for your specific instrument and sample matrix.
Table 1: Recommended Initial LC-MS Parameters for this compound
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[1][2] |
| Mobile Phase A | Water with 0.1% formic acid[3] |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid[3] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min[3] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 511.1968[3] |
| Product Ions (m/z) | 493, 481, 423[3] |
| Collision Energy | Start with a collision energy of around 30% and optimize for the most intense and stable fragment ion signals[3]. |
Q2: How should I prepare plant samples for this compound analysis?
A2: A common and effective method for extracting physalins from plant material is ultrasound-assisted extraction with an organic solvent.
Experimental Protocol: Extraction of this compound from Plant Material
-
Sample Preparation: Dry the plant material (e.g., calyces or whole plant) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 1 gram).
-
Add a suitable volume of extraction solvent, such as 70% ethanol (B145695) or methanol. A solid-to-liquid ratio of 1:20 (g/mL) is a good starting point.
-
Perform ultrasound-assisted extraction for a defined period, for instance, 30 minutes at room temperature.
-
Repeat the extraction process two to three times for exhaustive extraction.
-
-
Filtration and Concentration:
-
Combine the extracts and filter them through a 0.22 µm syringe filter.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 50% acetonitrile in water) before injecting it into the LC-MS system.
Q3: What is a suitable sample preparation method for analyzing this compound in biological fluids like plasma?
A3: For biological fluids, protein precipitation is a straightforward and effective method to remove proteins that can interfere with the analysis.
Experimental Protocol: Protein Precipitation for Plasma Samples
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Protein Precipitation:
-
Take a small volume of plasma (e.g., 100 µL).
-
Add a threefold volume of cold acetonitrile (300 µL) to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains this compound.
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS system.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
Table 2: Troubleshooting Common LC-MS Issues for this compound Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | - Incorrect MS/MS transition selected.- Suboptimal ionization or fragmentation.- Sample degradation. | - Verify the precursor (511.2 m/z) and product ions (e.g., 493, 481, 423 m/z)[3].- Optimize collision energy and other source parameters.- Ensure proper sample storage (e.g., -20°C) and handle samples quickly. |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Incompatible injection solvent.- Column degradation. | - Dilute the sample.- Reconstitute the sample in a solvent similar to the initial mobile phase.- Replace the column with a new one of the same type. |
| Retention Time Shifts | - Changes in mobile phase composition.- Column temperature fluctuations.- Column aging. | - Prepare fresh mobile phase daily.- Ensure the column oven is maintaining a stable temperature.- Use a guard column and replace it regularly. Equilibrate the column sufficiently between runs. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix effects from the sample. | - Use high-purity solvents and additives.- Flush the LC system.- Implement a more rigorous sample cleanup method (e.g., Solid Phase Extraction). |
| Ion Suppression or Enhancement (Matrix Effects) | - Co-eluting compounds from the sample matrix interfering with the ionization of this compound. | - Improve chromatographic separation to separate this compound from interfering compounds.- Dilute the sample to reduce the concentration of matrix components[4].- Use a matrix-matched calibration curve for accurate quantification[5].- Employ an internal standard that is structurally similar to this compound. |
Visualizing Workflows and Relationships
Experimental Workflow for this compound Quantification
Caption: A typical workflow for the quantification of this compound from plant material.
Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity of this compound.
References
- 1. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid and Sensitive LC-MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Physalin C vs. Physalin B: A Comparative Efficacy Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological efficacy of Physalin C and Physalin B, two naturally occurring seco-steroids with significant therapeutic potential. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to facilitate an objective evaluation of their respective activities.
Summary of Biological Activities
Physalin B has been extensively studied and demonstrates potent cytotoxic, anti-inflammatory, and antiparasitic activities.[1] In contrast, while research on this compound is less extensive, existing studies indicate it also possesses cytotoxic and anti-leishmanial properties. A key differentiator appears to be their mechanism of action, with both compounds reported to inhibit the ubiquitin-proteasome pathway, a critical process in cellular protein degradation.[2][3]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and Physalin B.
| Table 1: Cytotoxic Activity of Physalin B against Various Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| HCT116 (Colon Cancer) | 1.35 |
| A375 (Melanoma) | < 4.6 µg/ml |
| A2058 (Melanoma) | < 4.6 µg/ml |
| MCF-7 (Breast Cancer) | 0.4 - 1.92 |
| MDA-MB-231 (Breast Cancer) | Concentration-dependent reduction in viability |
| T-47D (Breast Cancer) | Concentration-dependent reduction in viability |
| HGC-27 (Gastric Cancer) | Significant inhibition in a dose- and time-dependent manner |
| CORL23 (Large Cell Lung Carcinoma) | < 2.0 |
| 22Rv1 (Prostate Cancer) | < 2.0 |
| 796-O (Kidney Cancer) | < 2.0 |
| A-498 (Kidney Cancer) | < 2.0 |
| ACHN (Kidney Cancer) | < 2.0 |
| CEM (Leukemia) | < 2.0 |
| C4-2B (Prostate Cancer) | < 2.0 |
| HT1080 (Fibrosarcoma) | < 2.0 |
| HeLa (Cervical Cancer) | < 2.0 |
| HL-60 (Promyelocytic Leukemia) | < 2.0 |
| HuCCA-1 (Cholangiocarcinoma) | < 2.0 |
| MOLT-3 (T lymphoblastic Leukemia) | < 2.0 |
| Table 2: Efficacy of this compound in Biological Assays | |
| Activity | Metric (EC50/IC50) |
| Inhibition of Ubiquitin-Proteasome Pathway | EC50 = 4.4 µM[2] |
| Anti-leishmanial (L. tropica) | IC50 = 19.49 ± 0.02 μM (as 5ß,6ß-epoxythis compound)[4] |
| Table 3: Anti-inflammatory and Antiparasitic Activity of Physalin B | |
| Activity | IC50 (µM) |
| Anti-leishmanial (L. amazonensis) | 0.21[5] |
| Anti-leishmanial (L. tropica) | 13.33 ± 0.098[4] |
| Anti-Trypanosoma cruzi (epimastigote) | 5.3 |
| Anti-Trypanosoma cruzi (trypomastigote) | 0.68 |
| Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | Concentration-dependent |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[6]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or Physalin B for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[6]
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of the inflammatory response.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293 or RAW264.7) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[7]
-
Compound Treatment: After 24 hours, pre-treat the cells with different concentrations of this compound or Physalin B for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-α (TNF-α) (10-20 ng/mL), for 6-8 hours.[7]
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-leishmanial physalins—Phytochemical investigation, in vitro evaluation against clinical and MIL-resistant L. tropica strains and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
Validating the Anticancer Effects of Physalin C in Xenograft Models: A Comparative Guide
For Immediate Release: December 2, 2025
Introduction
Physalins, a class of naturally occurring steroids derived from plants of the Physalis genus, have garnered significant attention for their potential anticancer properties. While several physalins have demonstrated promising results in preclinical studies, this guide focuses on the validation of the anticancer effects of Physalin C, particularly within the context of xenograft models. Due to the limited availability of in vivo data for this compound, this guide will provide a comparative analysis based on available xenograft studies of closely related physalins, such as Physalin A and physalin extracts from Physalis alkekengi var. franchetii, and in vitro data for other physalins, including Physalin F. The primary comparator in these studies is the conventional chemotherapeutic agent, cisplatin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of physalins.
In Vivo Efficacy of Physalins in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
Non-Small Cell Lung Cancer (NSCLC) represents a significant area of investigation for the therapeutic application of physalins. Preclinical studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, provide crucial insights into the in vivo efficacy of these compounds.
Comparative Efficacy of Physalin A and Cisplatin in H292 NSCLC Xenografts
A key study evaluated the antitumor activity of Physalin A in a xenograft model established with H292 human NSCLC cells. The results demonstrated a significant dose-dependent inhibition of tumor growth by Physalin A, with an efficacy comparable to that of cisplatin.
| Treatment Group | Dosage | Administration Route | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) | Change in Body Weight |
| Control (Vehicle) | - | Intraperitoneal | ~1.25 | - | No significant change |
| Physalin A | 40 mg/kg/day | Intraperitoneal | ~0.6 | ~52% | No significant change |
| Physalin A | 80 mg/kg/day | Intraperitoneal | ~0.4 | ~68% | No significant change |
| Cisplatin | 5 mg/kg/day | Intraperitoneal | ~0.4 | ~68% | Not specified |
Data compiled from a study on H292 xenografts.
Comparative Efficacy of Physalis alkekengi var. franchetii Extract and Cisplatin in NCI-H1975 NSCLC Xenografts
In another study, an extract from Physalis alkekengi var. franchetii, containing a mixture of physalins, was tested in an NCI-H1975 NSCLC xenograft model. The high-dose physalin extract group showed a marked reduction in tumor volume, comparable to the cisplatin-treated group.[1]
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 12 | Tumor Growth Inhibition | Change in Body Weight |
| Control (Vehicle) | - | - | ~1000 | - | No significant change |
| Physalin Extract (Low Dose) | 100 mg/kg | - | Significantly reduced vs. control | Not specified | No significant change |
| Physalin Extract (High Dose) | 200 mg/kg | - | Significantly reduced vs. control | Significant | No significant change |
| Cisplatin (DDP) | 5 mg/kg | - | Significantly reduced vs. control | Significant | Weight loss noted |
Data interpreted from graphical representations in a study on NCI-H1975 xenografts.[1]
In Vitro Cytotoxicity of Physalins against NSCLC Cell Lines
While in vivo data for this compound is not yet available, in vitro studies on various physalins, including Physalin F, provide valuable information on their cytotoxic potential against NSCLC cell lines.
| Physalin | NSCLC Cell Line(s) | IC50 Values |
| Physalin F | H460, A549, H1650, H1975 | Not specified, but significant inhibition of cell viability observed. |
| Physalin B | A549 | Exhibits significant antiproliferative and apoptotic activity. |
Signaling Pathways and Mechanisms of Action
The anticancer effects of physalins are attributed to their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
JAK/STAT3 Signaling Pathway: Physalin A has been shown to exert its antitumor effects in NSCLC by inhibiting the JAK/STAT3 signaling pathway.[1][2] This inhibition leads to the downregulation of downstream anti-apoptotic proteins such as Bcl-2 and XIAP, ultimately promoting apoptosis in cancer cells.[2]
References
Unraveling the Molecular Mechanisms of Physalin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalin C, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. This guide provides a comprehensive cross-validation of this compound's mechanisms, comparing its performance with structurally related physalins and established clinical drugs that target similar signaling pathways. Experimental data is presented to offer an objective comparison, alongside detailed protocols for key validation assays.
Core Mechanisms of Action: A Comparative Overview
This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and cancer progression. Here, we compare its activity with other physalins (A, B, and F) and clinically relevant inhibitors of the NF-κB and JAK/STAT pathways.
Anti-inflammatory Activity via NF-κB Inhibition
A primary mechanism of the anti-inflammatory effects of physalins is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a central regulator of inflammation, immunity, and cell survival. Physalins can suppress the phosphorylation of IκB proteins, which prevents the translocation of the NF-κB complex to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[1]
The following diagram illustrates the NF-κB signaling pathway and the points of inhibition by this compound and the glucocorticoid, Dexamethasone.
References
Replicating Published Findings on Physalin Bioactivity: A Comparative Guide
Overview of Physalin F Bioactivity
Physalin F, a seco-steroid isolated from plants of the Physalis genus, has demonstrated significant cytotoxic and anti-inflammatory properties in numerous studies.[1] Its anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1] The anti-inflammatory activity of Physalin F is linked to its ability to modulate key signaling pathways, such as the NF-κB pathway.[2]
Quantitative Data on Physalin F Cytotoxicity
The cytotoxic effects of Physalin F have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from representative studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | Not specified | [3] |
| HeLa | Cervical cancer | Not specified | [1][3] |
| p388 | Murine leukemia | Not specified | [3] |
| HA22T | Hepatoma | Not specified | [1] |
| KB | Nasopharynx cancer | Not specified | [1] |
| Colo-205 | Colon cancer | Not specified | [1] |
| Calu-1 | Lung cancer | Not specified | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Physalin F
-
Human cancer cell lines (e.g., A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare various concentrations of Physalin F in the culture medium. After 24 hours, replace the old medium with the medium containing different concentrations of Physalin F. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for another 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-3 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
Quantitative Data on Physalin F Anti-inflammatory Activity
The anti-inflammatory properties of Physalin F have been demonstrated through its ability to inhibit the production of key inflammatory mediators.
| Inflammatory Mediator | Cell Line/Model | Effect of Physalin F | Reference |
| Nitric Oxide (NO) | Macrophages | Inhibition of LPS-induced production | [4] |
| Tumor Necrosis Factor-α (TNF-α) | Macrophages | Inhibition of LPS-induced production | [4] |
| Interleukin-6 (IL-6) | Macrophages | Inhibition of LPS-induced production | [5] |
Experimental Protocol: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
Physalin F
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Physalin F for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
Griess Reaction: After incubation, collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite in the samples is determined from a sodium nitrite standard curve. The inhibitory effect of Physalin F on NO production is calculated relative to the LPS-stimulated control.
Visualization of Signaling Pathways and Workflows
To illustrate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: The inhibitory effect of Physalin F on the NF-κB signaling pathway.
Caption: A typical experimental workflow for evaluating the bioactivity of a natural compound.
Conclusion
While detailed published findings on Physalin C are currently scarce, the extensive research on its analogue, Physalin F, provides a solid framework for understanding the potential bioactivities of this class of compounds. The data and protocols presented here for Physalin F demonstrate significant anticancer and anti-inflammatory effects, primarily through the induction of apoptosis and modulation of the NF-κB signaling pathway. Further investigation into less-characterized physalins, such as this compound, is warranted to fully explore their therapeutic potential.
References
- 1. Antitumor agent, physalin F from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Withanolides from the Whole Herb of Physalis angulata L. [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anti-inflammatory Activity of Physalin C: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of in vivo studies validating the anti-inflammatory activity of Physalin C. While several other physalins, such as A, B, D, E, F, and G, have been investigated for their anti-inflammatory effects in various animal models, data specifically on the in vivo efficacy of this compound is not currently published.
In vitro studies have shown that this compound can inhibit the activation of NF-κB, a key signaling pathway in inflammation, with a reported IC50 of 6.54 μM, suggesting its potential as an anti-inflammatory agent. However, without in vivo data, its efficacy and therapeutic potential in a whole-organism context remain unconfirmed.
This guide, therefore, presents a comparative overview of the in vivo anti-inflammatory activities of other well-studied physalins (A, B, D, and F) and compares them to the widely used non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of physalins.
Comparative Efficacy of Physalins in Preclinical Models
The anti-inflammatory effects of physalins have been evaluated in several standard in vivo models of inflammation, including carrageenan-induced paw edema, acetic acid-induced writhing, and lipopolysaccharide (LPS)-induced endotoxemia.
Carrageenan-Induced Paw Edema
This model is a widely used test for acute inflammation.[1] The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).[2]
Table 1: Effect of Physalins and Indomethacin on Carrageenan-Induced Paw Edema
| Compound | Dose | Animal Model | Inhibition of Edema (%) | Reference |
| Physalin A | Data not available | |||
| Physalin B | Data not available | |||
| Physalin D | Data not available | |||
| Physalin F | Data not available | |||
| Indomethacin | 10 mg/kg | Rat | 45-55 | [3] |
Note: Specific quantitative data for the inhibition of carrageenan-induced paw edema by individual physalins was not available in the reviewed literature.
Acetic Acid-Induced Writhing Test
This model assesses the peripheral analgesic and anti-inflammatory activity of a compound. Intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a sign of visceral pain and inflammation.[4]
Table 2: Effect of Physalins and Indomethacin on Acetic Acid-Induced Writhing
| Compound | Dose | Animal Model | Inhibition of Writhing (%) | Reference |
| Physalin A | Data not available | |||
| Physalin B | Data not available | |||
| Physalin D | Data not available | |||
| Physalin F | Data not available | |||
| Indomethacin | 10 mg/kg | Mouse | ~50-60 | [5] |
Note: Specific quantitative data for the inhibition of acetic acid-induced writhing by individual physalins was not available in the reviewed literature.
Lipopolysaccharide-Induced Endotoxemia
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. In vivo administration of LPS leads to a systemic inflammatory response, including the release of pro-inflammatory cytokines like TNF-α and IL-6.
Table 3: Effect of Physalins on LPS-Induced Inflammation
| Compound | Dose | Animal Model | Effect | Reference |
| Physalin B | 0.5 or 1 mg/kg | Mouse | Protected against lethal dose of LPS; Decreased TNF production | |
| Physalin F | 0.5 or 1 mg/kg | Mouse | Protected against lethal dose of LPS; Decreased TNF production | |
| Physalin G | 0.5 or 1 mg/kg | Mouse | Protected against lethal dose of LPS; Decreased TNF production |
Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals.
-
Treatment: The test compound (e.g., a physalin or indomethacin) is administered, usually intraperitoneally or orally, at a specified time before the carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.
Acetic Acid-Induced Writhing Test
-
Animals: Male Swiss albino mice are commonly used.
-
Procedure: A 0.6% solution of acetic acid is injected intraperitoneally to induce the writhing response.
-
Treatment: The test compound is administered, typically 30-60 minutes before the acetic acid injection.
-
Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific period, usually 20-30 minutes, starting 5-10 minutes after the acetic acid injection.
-
Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.[5]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many physalins are primarily attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway .
Caption: Simplified NF-κB signaling pathway and its inhibition by physalins.
Inflammatory stimuli, such as LPS, activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα, releasing the NF-κB dimer (p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, leading to their transcription and subsequent inflammation. Several physalins have been shown to inhibit the IKK complex, thereby preventing the degradation of IκBα and the nuclear translocation of NF-κB.
Conclusion
While this compound has demonstrated in vitro potential as an inhibitor of the NF-κB pathway, the absence of in vivo studies makes it impossible to validate its anti-inflammatory activity in a physiological context. In contrast, other physalins, particularly B, F, and G, have shown promising in vivo anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway. Further in vivo research on this compound is warranted to determine its potential as a therapeutic agent for inflammatory diseases and to allow for a direct comparison with other physalins and established anti-inflammatory drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Different Physalins on Cancer Cells
For Immediate Release
This guide provides a comprehensive comparative study of the cytotoxic effects of various physalins, a group of steroidal lactones derived from plants of the Physalis genus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds in oncology. The information presented herein summarizes key experimental data on the cytotoxic efficacy of different physalins, details the methodologies used in these studies, and illustrates the key signaling pathways involved in their mechanism of action.
Data Presentation: Comparative Cytotoxicity of Physalins
The cytotoxic potential of physalins is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for various physalins against a range of human cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Physalin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin A | A549 | Non-Small Cell Lung Cancer | ~5-15 | [1] |
| H292 | Non-Small Cell Lung Cancer | ~5-15 | [1] | |
| Physalin B | MCF-7 | Breast Cancer | 0.4 - 1.92 | [2] |
| CORL23 | Large Cell Lung Carcinoma | < 2.0 | [2] | |
| 22Rv1 | Prostate Cancer | < 2.0 | [2] | |
| 796-O | Kidney Cancer | < 2.0 | [2] | |
| A-498 | Kidney Cancer | < 2.0 | [2] | |
| HGC-27 | Gastric Cancer | Not specified | [3] | |
| Physalin D | Various | Various | 0.51 - 4.47 | [4] |
| Physalin F | MCF-7 | Breast Cancer | 0.4 - 1.92 | [2] |
| CORL23 | Large Cell Lung Carcinoma | < 2.0 | [2] | |
| 22Rv1 | Prostate Cancer | < 2.0 | [2] | |
| 796-O | Kidney Cancer | < 2.0 | [2] | |
| A-498 | Kidney Cancer | < 2.0 | [2] | |
| A549 | Non-Small Cell Lung Cancer | Not specified | [1] | |
| H460 | Non-Small Cell Lung Cancer | Not specified | [1] | |
| H1650 | Non-Small Cell Lung Cancer | Not specified | [1] | |
| H1975 | Non-Small Cell Lung Cancer | Not specified | [1] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Physalins (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of physalins for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample to investigate the molecular mechanisms of physalin-induced cytotoxicity.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, Bcl-2, Bax, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The cytotoxic effects of physalins are mediated through the modulation of various signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate these complex interactions and a general experimental workflow.
Signaling Pathways Modulated by Physalins
Physalins exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt and MAPK pathways are two of the most significantly affected cascades.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell fate that is modulated by physalins.
Differential Mechanisms of Action
Different physalins exhibit distinct mechanisms to induce cytotoxicity. For instance, Physalin B has been shown to induce apoptosis through a caspase-dependent pathway, involving the activation of specific caspases.
In contrast, Physalin F has been demonstrated to suppress both the PI3K/Akt and MAPK signaling pathways in non-small cell lung cancer cells, leading to the induction of apoptosis.
Conclusion
This comparative guide highlights the potent cytotoxic effects of various physalins against a range of cancer cell lines. The data presented, along with the detailed experimental protocols and signaling pathway diagrams, underscore the potential of physalins as a promising class of natural compounds for cancer therapy. Further research is warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of these compounds for future clinical applications.
References
- 1. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Physalin B inhibits cell proliferation and induces apoptosis in undifferentiated human gastric cancer HGC-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Assessing the Synergistic Potential of Physalin C with Anticancer Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physalins, a class of steroidal lactones derived from plants of the Physalis genus, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. Among these, Physalin C holds promise as a potential therapeutic agent. While research into the standalone efficacy of various physalins is established, the exploration of their synergistic effects when combined with other compounds is a burgeoning field with the potential to unlock more effective and less toxic cancer therapies.
This guide provides a comparative overview of the potential synergistic effects of physalins, drawing upon existing data for related compounds like Physalin A, B, and F, as well as other withanolides, to infer the prospective synergistic capabilities of this compound. The information presented herein is intended to serve as a foundational resource for researchers investigating novel combination cancer therapies.
Synergistic Effects with Conventional Chemotherapeutics
While direct experimental data on the synergistic effects of this compound is not yet available in published literature, studies on other physalins and the broader class of withanolides suggest a strong potential for synergy with conventional chemotherapy drugs such as doxorubicin (B1662922) and cisplatin (B142131). This synergy often manifests as an enhanced cytotoxic effect against cancer cells, allowing for lower effective doses of the chemotherapeutic agents and potentially reducing their associated toxic side effects.
Data Summary: Withanolide Combination Therapies
The following table summarizes the synergistic effects observed in studies combining withanolides (the class of compounds to which physalins belong) with doxorubicin and cisplatin in various cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Withanolide/Physalin | Combination Agent | Cancer Cell Line | IC50 (Compound alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| Withaferin A | Cisplatin | A2780 (Ovarian) | 6 µM | 0.8 µM (with 20 µM Cisplatin) | < 1 | [1] |
| Withaferin A | Cisplatin | A2780/CP70 (Ovarian) | 4.5 µM | 0.6 µM (with 20 µM Cisplatin) | < 1 | [1] |
| Withaferin A | Cisplatin | CAOV3 (Ovarian) | 5 µM | 1 µM (with 20 µM Cisplatin) | < 1 | [1] |
| Withania Somnifera Extract | Doxorubicin | MCF7 (Breast) | Not Specified | Not Specified | 0.229 (at ½ IC50 WS: ¼ IC50 DOX) | [2] |
Note: The study on Withania Somnifera extract provides a CI value for a specific combination ratio rather than detailing the shift in IC50 values.
Experimental Protocols
To rigorously assess the synergistic effects of this compound with other compounds, a standardized experimental workflow is crucial. The following protocols outline the key methodologies for determining synergy.
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent, both individually and in combination.
Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the partner compound, and combinations of both at fixed ratios. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values.
Synergy Analysis: Combination Index (CI) Method
Objective: To quantitatively determine the nature of the interaction between this compound and the combination agent.
Methodology (Chou-Talalay Method):
-
Experimental Design: Based on the individual IC50 values, design a combination experiment with multiple concentration ratios of the two drugs.
-
Data Collection: Perform cell viability assays as described above for the drug combinations.
-
CI Calculation: Utilize software like CompuSyn to calculate the Combination Index (CI) based on the median-effect principle.[3][4] The CI value provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[3]
Potential Mechanisms of Synergistic Action
The anticancer effects of physalins and withanolides are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation and survival.[5][6] The synergistic effects with chemotherapeutic drugs likely arise from the multi-targeted disruption of these pathways.
Key Signaling Pathways Targeted by Physalins
Physalins have been shown to modulate several critical signaling pathways, including:
-
NF-κB Pathway: Inhibition of the NF-κB pathway can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.[6]
-
PI3K/AKT/mTOR Pathway: Downregulation of this pathway can inhibit cell proliferation and induce apoptosis.
-
MAPK Pathway: Modulation of MAPK signaling can lead to cell cycle arrest and apoptosis.[5]
-
JAK/STAT Pathway: Inhibition of STAT3 signaling has been linked to the anti-tumor activity of Physalin A.
The diagrams below illustrate a generalized experimental workflow for assessing synergy and a potential signaling pathway through which physalins may exert their synergistic effects.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is pending, the existing body of research on related physalins and withanolides provides a strong rationale for investigating its potential in combination therapies. The experimental framework and mechanistic insights presented in this guide offer a starting point for such investigations. Future studies should focus on conducting rigorous synergy screening of this compound with a panel of approved anticancer drugs across various cancer types. Elucidating the precise molecular mechanisms underlying any observed synergy will be critical for the rational design of novel and effective combination treatment strategies.
References
- 1. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic and Anticancer Potential of Withania Somnifera (Ashwagandha) Ethanol Extract as an Adjuvant with Doxorubicin in MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Physalin C
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent bioactive compounds like Physalin C. Adherence to strict safety and handling protocols minimizes risk and ensures the integrity of your research. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a systematic approach to personal protection is crucial to prevent exposure. The following personal protective equipment is required.[1][2]
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye & Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be considered if there is a risk of splashing. |
| Hand Protection | Chemical-Impermeable Gloves | Gloves must be inspected for tears or holes before each use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it.[1] Wash and dry hands after handling. |
| Body Protection | Fire/Flame Resistant and Impervious Clothing | A lab coat should be worn. For larger quantities or where there is a potential for significant exposure, a chemical-resistant apron or suit is recommended.[1] |
| Respiratory Protection | Full-Face Respirator | Required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Handling should occur in a well-ventilated area, and dust formation should be avoided.[1] |
Operational Plan: Step-by-Step Handling Procedure
A methodical workflow is essential to minimize the risk of exposure and contamination.
-
Preparation :
-
Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood to control airborne particles.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment, including the required PPE, before handling the compound.
-
-
Weighing and Solution Preparation :
-
Handle the solid powder with care to prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools for transfers.[1]
-
When preparing solutions, add the solvent to the vessel containing the pre-weighed this compound to minimize dust generation. This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all surfaces and equipment used in the handling process.
-
Remove and properly dispose of contaminated PPE.
-
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]
-
Eye Contact : Rinse the eyes with pure water for at least 15 minutes and seek immediate medical attention.[1]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a doctor immediately.[1]
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations for hazardous waste.
-
Contaminated Materials : Collect all materials, such as used gloves, weigh boats, and paper towels, that have come into contact with this compound.
-
Waste Container : Place these materials in a clearly labeled, sealed container designated for chemical waste.
-
Disposal : Arrange for the disposal of the collected waste through a licensed hazardous waste disposal service. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
Below is a workflow diagram illustrating the key steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
